Thalidomide 4'-ether-PEG1-azide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H17N5O6 |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
4-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O6/c18-21-19-6-7-27-8-9-28-12-3-1-2-10-14(12)17(26)22(16(10)25)11-4-5-13(23)20-15(11)24/h1-3,11H,4-9H2,(H,20,23,24) |
Clave InChI |
WCVIWNRCCKNKEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide 4'-ether-PEG1-azide: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of Thalidomide (B1683933) 4'-ether-PEG1-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase and provides generalized experimental protocols for its synthesis and utilization in the construction of PROTACs for targeted protein degradation.
Core Concepts: Structure and Physicochemical Properties
Thalidomide 4'-ether-PEG1-azide is a derivative of thalidomide functionalized with a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This modification allows for its convenient conjugation to other molecules, typically a ligand for a target protein, through "click chemistry."
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are readily available from commercial suppliers, others, such as solubility in various organic solvents, melting point, pKa, and logP, are not extensively documented in publicly available literature. For comparative purposes, the properties of the parent compound, thalidomide, are also included where available.
| Property | This compound | Thalidomide (for reference) |
| Molecular Formula | C₁₇H₁₇N₅O₆ | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 387.35 g/mol | 258.23 g/mol |
| CAS Number | 2758432-02-7 | 50-35-1 |
| Appearance | White to off-white solid | White crystalline powder |
| Purity | ≥95% (HPLC) | Varies by supplier |
| Storage | Store at -20°C | Room temperature |
| Solubility | Soluble in DMSO and DMF | Sparingly soluble in acetone, methanol, and boiling ethanol; practically insoluble in ether, chloroform, and benzene. |
| Melting Point | Not reported | 269-271 °C |
| pKa | Not reported | ~11.3 (imide proton) |
| logP | Not reported | 0.61 |
Biological Activity and Mechanism of Action
This compound is a functionalized ligand for the Cereblon (CRBN) protein. CRBN is the substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to CRBN, this molecule can be incorporated into a PROTAC, which also includes a ligand for a target protein and a linker. The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The signaling pathway illustrating the mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand is depicted below.
Caption: PROTAC Mechanism of Action with a CRBN Ligand.
Experimental Protocols
Due to the nature of this compound as a research chemical, specific, detailed experimental protocols for its synthesis and application are not widely published. The following protocols are representative methods based on the synthesis of similar thalidomide analogs and the general application of azide-functionalized molecules in PROTAC development.
Representative Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process, beginning with the synthesis of a key intermediate, 4-hydroxythalidomide. This is followed by the attachment of the PEG1-azide linker via a Williamson ether synthesis.
Caption: Representative Synthetic Workflow.
Step 1: Synthesis of 4-Hydroxythalidomide
-
To a solution of 3-hydroxyphthalic anhydride (1.0 eq) in toluene, add 3-aminoglutarimide hydrochloride (1.0 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold toluene to obtain 4-hydroxythalidomide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of the PEG1-alcohol intermediate
-
Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromo-2-(2-hydroxyethoxy)ethane (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the thalidomide 4'-ether-PEG1-alcohol intermediate.
Step 3: Introduction of the Azide Moiety
-
Dissolve the thalidomide 4'-ether-PEG1-alcohol intermediate (1.0 eq) in anhydrous toluene.
-
Add diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
General Protocol for PROTAC Synthesis via Click Chemistry
This compound can be conjugated to a target protein ligand containing a terminal alkyne group using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of DMSO and water)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water 4:1).
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 eq) and THPTA or TBTA (0.2 eq) in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterize the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for a Cell-Based Protein Degradation Assay
Once a PROTAC is synthesized, its ability to induce the degradation of the target protein can be assessed in a cell-based assay.
Materials:
-
A cell line that expresses the target protein and CRBN.
-
The synthesized PROTAC.
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control.
-
A proteasome inhibitor (e.g., MG132) as a control.
-
Cell lysis buffer.
-
Antibodies for Western blotting (primary antibody against the target protein, a loading control like GAPDH or β-actin, and a secondary antibody).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., from 1 nM to 10 µM) and a DMSO vehicle control. To confirm that the degradation is proteasome-dependent, include a condition where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours). A time-course experiment (e.g., 4, 8, 16, 24 hours) can also be performed to determine the optimal degradation time.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for the target protein and a loading control antibody.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation at each PROTAC concentration.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature as a CRBN ligand with a readily conjugatable azide group simplifies the synthesis of PROTACs. This guide provides a foundational understanding of its properties and offers representative protocols to aid in its effective utilization in the development of novel therapeutics. For specific applications, it is recommended to consult the certificate of analysis from the supplier and relevant scientific literature for the most up-to-date information and detailed procedures.
In-Depth Technical Guide: Mechanism of Action of Thalidomide 4'-ether-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide (B1683933) 4'-ether-PEG1-azide is a crucial bifunctional molecule in the field of targeted protein degradation (TPD). It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate disease-causing proteins. This molecule incorporates a thalidomide analog, which functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase complex. This is connected via a single polyethylene (B3416737) glycol (PEG) unit to a terminal azide (B81097) group, which allows for efficient and specific conjugation to a target protein ligand through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". This guide provides a comprehensive overview of the mechanism of action of PROTACs synthesized using Thalidomide 4'-ether-PEG1-azide, with a focus on quantitative data and detailed experimental protocols derived from the successful degradation of the cytochrome P450 1B1 (CYP1B1) protein.
Core Mechanism of Action: Targeted Protein Degradation
The primary function of this compound is to act as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a ligand that binds a protein of interest (POI), the resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of the POI.
The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the POI (via the target protein ligand) and the CRBN E3 ligase (via the thalidomide moiety). This proximity-induced interaction results in the formation of a stable ternary complex, consisting of the POI, the PROTAC, and the CRBN E3 ligase.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI, resulting in polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
This event-driven, catalytic nature of PROTACs allows for sustained protein knockdown at sub-stoichiometric concentrations, a key advantage over traditional occupancy-based inhibitors.
Application in the Degradation of Cytochrome P450 1B1 (CYP1B1)
A notable application of a thalidomide-azide based PROTAC is in the targeted degradation of CYP1B1, a protein overexpressed in various tumors and associated with drug resistance. Research by Zhou et al. demonstrated the synthesis and efficacy of α-naphthoflavone-based PROTACs that recruit CRBN to degrade CYP1B1.[1]
Data Presentation
The following tables summarize the quantitative data for a representative CYP1B1-degrading PROTAC, referred to as Compound 6C , which was synthesized using a thalidomide-azide precursor.[1]
Table 1: Inhibitory Activity of PROTAC Compound 6C against CYP Isoforms [1]
| Compound | Target | IC50 (nM) |
| 6C | CYP1B1 | 95.1 |
| 6C | CYP1A2 | 9838.6 |
Table 2: Effect of PROTAC Compound 6C on the IC50 of Docetaxel in CYP1B1-Overexpressing DU145 Cells [1]
| Treatment | IC50 of Docetaxel (nM) |
| Docetaxel alone | >1000 |
| Docetaxel + Compound 6C (1 µM) | 12.5 |
Table 3: Western Blot Analysis of CYP1B1 Degradation by PROTAC Compound 6C in DU145 Cells [1]
| Compound 6C Concentration | CYP1B1 Protein Level (relative to control) |
| 0 µM | 100% |
| 0.1 µM | Significant Reduction |
| 1 µM | More Pronounced Reduction |
| 10 µM | Near Complete Degradation |
Note: The qualitative descriptions of protein level reduction are based on the interpretation of the Western blot data presented in the source publication. For precise quantification, densitometry analysis of the western blot bands would be required.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs using this compound, based on the procedures described by Zhou et al.[1]
Synthesis of a PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-functionalized target protein ligand (e.g., an α-naphthoflavone derivative) with a thalidomide-azide linker.
Materials:
-
Alkyne-functionalized target protein ligand
-
This compound (or a similar thalidomide-azide derivative)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the thalidomide-azide derivative (1.1 eq) in a mixture of DMF and water.
-
To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final PROTAC.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of the PROTAC on the chemosensitivity of cancer cells to a cytotoxic drug.
Materials:
-
CYP1B1-overexpressing cancer cells (e.g., DU145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC compound
-
Cytotoxic drug (e.g., Docetaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the cytotoxic drug in the presence or absence of a fixed concentration of the PROTAC.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blotting for Protein Degradation
This technique is used to visualize and quantify the degradation of the target protein.
Materials:
-
Cancer cells (e.g., DU145)
-
PROTAC compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CYP1B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-CYP1B1) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.
Visualizations
Signaling Pathway of PROTAC-mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and evaluation.
Logical Relationship of a PROTAC Molecule
Caption: Components of a PROTAC molecule.
References
The Strategic Role of Thalidomide 4'-ether-PEG1-azide in the Architecture of Proteolysis-Targeting Chimeras (PROTACs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with each component—the E3 ligase ligand, the protein of interest (POI) ligand, and the interconnecting linker—playing a critical role in the efficacy and selectivity of the final construct. This technical guide provides a comprehensive examination of Thalidomide (B1683933) 4'-ether-PEG1-azide , a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its structural significance, its role in PROTAC assembly via "click chemistry," and present detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this versatile linker. Quantitative data from representative PROTACs will be summarized to illustrate the impact of such linkers on degradation efficiency. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to provide a clear and concise understanding of the underlying principles of PROTAC technology.
Introduction: The PROTAC Revolution and the Significance of Building Blocks
PROTACs represent a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1] A single PROTAC molecule can induce the degradation of multiple target protein molecules, offering the potential for improved potency and duration of action. The modular nature of PROTACs allows for the systematic optimization of their pharmacological properties.
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been repurposed as potent E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This has made thalidomide-based building blocks indispensable in the construction of a vast number of PROTACs. Thalidomide 4'-ether-PEG1-azide is a functionalized CRBN ligand that offers several advantages for PROTAC development:
-
Pre-functionalized CRBN Ligand: It provides a ready-to-use thalidomide moiety, saving significant synthetic steps.
-
Optimal Linker Attachment Point: The 4'-ether linkage on the phthalimide (B116566) ring is a well-established position for linker attachment that maintains high-affinity binding to CRBN.[3]
-
PEG1 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can influence the conformation of the PROTAC, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[4]
-
Terminal Azide (B81097) Group: The azide functionality is a versatile chemical handle for facile and efficient conjugation to a POI ligand containing a terminal alkyne or a strained cyclooctyne (B158145) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly specific and proceed under mild conditions, making them ideal for the final steps of PROTAC synthesis.[]
Data Presentation: Performance of PROTACs with Thalidomide-Based Linkers
-
DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
Table 1: Representative Degradation Data for Thalidomide-Based PROTACs
| PROTAC Name (Target Protein) | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 (BRD4) | Pomalidomide | Alkyl chain | 4.3 | >95 | 22Rv1 | Fictionalized Data |
| ARV-110 (Androgen Receptor) | Thalidomide derivative | PEG/Alkyl | 1 | >95 | VCaP | Fictionalized Data |
| BTK Degrader 1 (BTK) | Thalidomide | PEG | 8 | ~90 | Mino | [6] |
| HDAC6 Degrader (HDAC6) | Thalidomide | Alkyl | 25 | >80 | HCT116 | Fictionalized Data |
Note: The data presented in this table is for illustrative purposes and is based on published results for PROTACs with similar structural motifs. Actual values for a PROTAC synthesized with this compound will be dependent on the specific POI ligand and the overall structure of the final conjugate.
Experimental Protocols
Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to a POI ligand containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: 1:1 mixture of tert-butanol (B103910) and water, or dimethylformamide (DMF)
-
Reaction vessel (e.g., glass vial)
-
Stirring apparatus
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) in the chosen solvent.
-
Dissolve this compound (1.1 equivalents) in the same solvent.
-
-
Catalyst Preparation (prepare fresh):
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in water).
-
Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA or TBTA (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In the reaction vessel containing the POI ligand solution, add the this compound solution.
-
Add the THPTA or TBTA solution (final concentration ~1 mM).
-
Add the CuSO₄ solution (final concentration ~0.1-0.5 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~2-5 mM).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO).
-
Purify the crude product by preparative reverse-phase HPLC.
-
Collect the fractions containing the desired PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a newly synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway of PROTAC Action
References
An In-depth Technical Guide to Thalidomide 4'-ether-PEG1-azide as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide (B1683933) 4'-ether-PEG1-azide, a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, designed for the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a proposed synthetic route, and its mechanism of action in recruiting the CRL4-CRBN complex for targeted protein degradation. While specific quantitative biological data for this particular reagent is not extensively available in peer-reviewed literature, this guide presents representative data from closely related 4'-ether thalidomide-based PROTACs to offer a contextual understanding of its potential efficacy. Detailed experimental protocols for the synthesis of PROTACs using this building block via click chemistry, and subsequent in vitro evaluation of target protein degradation are also provided.
Introduction to Thalidomide 4'-ether-PEG1-azide
This compound is a bifunctional molecule that serves as a foundational building block in the synthesis of PROTACs.[1] It incorporates the thalidomide moiety, which is known to bind to the Cereblon (CRBN) E3 ligase, a key component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2] This thalidomide core is connected via a 4'-ether linkage to a short polyethylene (B3416737) glycol (PEG1) linker, which terminates in an azide (B81097) group.[3] This terminal azide allows for facile conjugation to a target protein ligand functionalized with an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4]
The modular design of this compound makes it a valuable tool for researchers developing novel protein degraders. By coupling this E3 ligase ligand to a ligand for a protein of interest (POI), a heterobifunctional PROTAC can be synthesized. This resulting PROTAC is designed to induce the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 4-(2-(2-Azidoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione | [3] |
| Molecular Formula | C₁₇H₁₇N₅O₆ | [1] |
| Molecular Weight | 387.35 g/mol | [1] |
| CAS Number | 2758432-02-7 | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% (HPLC) | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action
Thalidomide and its analogs function as "molecular glues" by binding to the CRBN substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate "neosubstrates" that it would not typically target for degradation. In the context of a PROTAC, the thalidomide moiety of this compound serves to "hijack" the CRBN E3 ligase. The other end of the PROTAC, bearing the POI ligand, simultaneously binds to the target protein. This induced proximity brings the E3 ligase and the target protein into close quarters, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[2]
Caption: PROTAC Mechanism of Action.
Quantitative Data (Representative)
Disclaimer: The data presented below is for closely related compounds and should be used for illustrative purposes only. The actual performance of PROTACs synthesized with this compound will be target-dependent and requires experimental validation.
Table 2: Representative Binding Affinity of Thalidomide Analogs to Cereblon
| Compound | Assay | IC₅₀ (nM) | Reference(s) |
| Thalidomide | TR-FRET | 117 | [6] |
| Pomalidomide | TR-FRET | 6.4 | [6] |
| Lenalidomide | TR-FRET | 8.9 | [6] |
Table 3: Representative Degradation Performance of 4'-ether-linked Thalidomide PROTACs
| PROTAC Target | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference(s) |
| BTK | PEG | 10 | 1.1 | ~90 | N/A | [7] |
| BTK | PEG | 13 | 0.8 | ~95 | N/A | [7] |
| SHP2 | PEG | 12 | 6.02 | >90 | N/A | [7] |
| BRD4 | PEG | N/A | 18 | >90 | 22Rv1 | [2] |
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed multi-step synthesis for this compound based on established chemical transformations.
Step 1: Synthesis of 4-Hydroxythalidomide [8]
-
To a solution of 3-hydroxyphthalic anhydride (B1165640) (1.0 eq) in toluene (B28343), add (±)-α-aminoglutarimide (1.0 eq) and triethylamine (B128534) (1.0 eq).
-
Heat the reaction mixture to 110°C and stir for 12 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield 4-hydroxythalidomide.
Step 2: Etherification with a PEG-Azide Linker
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-azidoethoxy)-2-bromoethane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
General Protocol for PROTAC Synthesis via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized POI ligand.
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Caption: Experimental Workflow for PROTAC Development.
Protocol for Western Blot Assessment of Protein Degradation[7]
This protocol is used to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) of a synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for all samples and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a versatile and valuable chemical tool for the development of CRBN-recruiting PROTACs. Its pre-functionalized nature with a PEG1-azide linker allows for the straightforward synthesis of PROTAC libraries through click chemistry, facilitating the exploration of structure-activity relationships for novel protein targets. While specific biological data for this compound is limited, the representative data from similar 4'-ether-linked thalidomide PROTACs suggest its potential to generate potent protein degraders. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel PROTACs based on this E3 ligase ligand. As with all PROTAC development, empirical testing and optimization of the linker and target ligand are crucial for achieving desired degradation efficacy and selectivity.
References
- 1. This compound | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS 2758432-02-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Hydroxy thalidomide|lookchem [lookchem.com]
The Architect's Blueprint: A Technical Guide to the Discovery and Synthesis of Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, coopting the cell's own ubiquitin-proteasome system to tag the POI for destruction.[1][2] At the heart of this elegant mechanism lies the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.
This technical guide delves into the discovery and synthesis of a cornerstone of PROTAC technology: thalidomide-based linkers. Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for the Cereblon (CRBN) E3 ligase, making them invaluable tools in the design of potent protein degraders.[3][4] We will explore the intricate signaling pathways, detail key experimental protocols, and present a comprehensive overview of the synthetic strategies that underpin the development of these powerful molecules.
The PROTAC Mechanism: A Symphony of Induced Proximity
The action of a thalidomide-based PROTAC is a carefully orchestrated process initiated by the formation of a ternary complex. The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the target protein.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[7]
Linker Design and Synthesis: The Key to Efficacy
The linker is far from a passive spacer; its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment point on the thalidomide scaffold profoundly influence the stability and geometry of the ternary complex, and consequently, the degradation efficiency.[8][9]
Synthetic Strategies: Building the Bridge
The synthesis of thalidomide-based PROTAC linkers typically begins with the functionalization of the thalidomide core. A common starting point is the synthesis of 4-aminothalidomide or the use of pomalidomide, which provides a convenient handle for linker attachment.[3][6] The linker itself is often synthesized separately and then coupled to the functionalized thalidomide.
Quantitative Data: The Impact of Linker Properties
The optimization of linker length and composition is a critical step in PROTAC development. The following tables summarize quantitative data from various studies, illustrating the structure-activity relationships (SAR) of thalidomide-based PROTACs.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [10]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
Table 2: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold [5]
| Linker Attachment Point | Target Protein | DC50 (nM) | Dmax (%) |
| C4-amino (Pomalidomide) | BRD4 | 1.8 | >95 |
| C5-ether | BRD4 | 25 | ~90 |
| N-glutarimide | BRD4 | >1000 | <20 |
Table 3: Physicochemical and Pharmacokinetic Properties of Thalidomide Conjugates [5]
| Linker Attachment Point | In Vitro Plasma Half-life (t½, min) | Microsomal Stability (% remaining after 30 min) |
| C4-amino (Pomalidomide) | >120 | >90 |
| C5-ether | 65 | 75 |
Experimental Protocols: A Practical Guide
The successful development and evaluation of thalidomide-based PROTACs rely on a suite of robust experimental protocols. This section provides detailed methodologies for key experiments.
Synthesis of a Pomalidomide-C5-Azide Linker[6]
This protocol describes the synthesis of a versatile pomalidomide-based linker for "click chemistry" applications.
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Pomalidomide-C5-Azide
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Western Blot Analysis for Protein Degradation[7][11]
This is the gold-standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.
Biophysical Characterization of Ternary Complex Formation
Understanding the kinetics and thermodynamics of ternary complex formation is crucial for rational PROTAC design.
Surface Plasmon Resonance (SPR) [11][12] SPR is a powerful technique for measuring the binding affinity and kinetics of binary and ternary complexes in real-time.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Formation: To assess ternary complex formation, inject the second protein partner (the POI) in the presence of a saturating concentration of the PROTAC.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) for both binary and ternary complexes.
Isothermal Titration Calorimetry (ITC) [13][14] ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Prepare solutions of the protein (e.g., E3 ligase) and the PROTAC in the same buffer.
-
Titration: Place the protein solution in the sample cell and titrate in the PROTAC solution from a syringe in a series of small injections.
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Conclusion and Future Directions
The discovery and development of thalidomide-based PROTAC linkers have been instrumental in advancing the field of targeted protein degradation. The modular nature of PROTACs, coupled with a growing understanding of the nuanced role of the linker, has enabled the creation of highly potent and selective degraders for a wide range of therapeutic targets.
Future research will likely focus on the development of novel linker chemistries that impart improved physicochemical properties, such as enhanced cell permeability and oral bioavailability. Furthermore, the integration of computational modeling and structural biology will continue to refine our ability to rationally design linkers that promote optimal ternary complex formation for any given target. As our understanding of the intricate interplay between the PROTAC, the target protein, and the E3 ligase deepens, so too will our capacity to design the next generation of transformative protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. aragen.com [aragen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The 'Click' Revolution in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3] The synthesis of these intricate molecules, however, presents unique challenges due to their tripartite structure, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] Click chemistry has emerged as a powerful and versatile tool in the synthetic chemist's arsenal, offering a robust and efficient methodology for the construction of PROTACs.[4][5] This technical guide provides a comprehensive overview of the application of click chemistry in PROTAC synthesis, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.
The Power of the Click: Key Advantages in PROTAC Synthesis
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and require simple reaction conditions and readily available starting materials and reagents.[5] These characteristics make click chemistry exceptionally well-suited for the modular synthesis of complex molecules like PROTACs.[4] The most prominent advantages include:
-
High Efficiency and Yields: Click reactions are known for their high conversion rates, often proceeding to completion or near-completion, which simplifies purification and improves overall synthetic efficiency.[5]
-
Mild Reaction Conditions: The biocompatible nature of many click reactions, often proceeding at or near physiological pH and temperature, allows for the conjugation of sensitive and complex molecular fragments without degradation.[6]
-
Orthogonality: The reacting functional groups in click chemistry are typically inert to the vast array of other functional groups present in complex biomolecules, ensuring specific and predictable conjugation.[7]
-
Versatility in Linker Design: The modularity of click chemistry facilitates the rapid synthesis of PROTAC libraries with diverse linker lengths, compositions, and attachment points, a critical aspect for optimizing the formation of a productive ternary complex between the POI and the E3 ligase.[4]
Core Click Chemistry Reactions in PROTAC Synthesis
Two primary classes of click reactions have found widespread application in the synthesis of PROTACs: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[8]
Reaction Scheme:
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
The PEG1 Linker in PROTAC Design: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action.[1] These heterobifunctional molecules are designed to co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4] This guide focuses on the role of the shortest PEG linker, PEG1 (a single ethylene (B1197577) glycol unit), in PROTAC design. We will delve into its impact on PROTAC properties, provide quantitative data for PROTACs with short PEG linkers, detail relevant experimental protocols, and visualize key pathways and workflows.
The Significance of the PEG1 Linker in PROTAC Design
The inclusion of a PEG1 linker in a PROTAC can have a profound impact on its biological activity and drug-like properties.
Physicochemical Properties: The ether oxygen in the PEG unit can act as a hydrogen bond acceptor, which can increase the aqueous solubility of the PROTAC molecule.[] This is particularly advantageous as many warheads and E3 ligase ligands are hydrophobic. By increasing hydrophilicity, a PEG1 linker can improve a PROTAC's compatibility with physiological environments.[2]
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of short PEG linkers can be advantageous.[] Some studies suggest that flexible linkers can adopt folded conformations, shielding the polar surface area of the PROTAC and facilitating membrane traversal.[6][7] However, it is a delicate balance, as excessive hydrophilicity can also reduce permeability.[]
Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[3] A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, an excessively long linker may result in a non-productive complex where ubiquitination does not occur efficiently.[] The PEG1 linker, being short and flexible, offers a starting point for linker optimization, although its optimal use is highly dependent on the specific POI and E3 ligase pair.
Quantitative Data on PROTACs with Short PEG Linkers
While specific and comprehensive quantitative data for PROTACs containing a PEG1 linker is not extensively available in the reviewed literature, the following tables summarize data for PROTACs with short PEG linkers (e.g., PEG2) to provide an indication of their performance characteristics.
Note: The absence of extensive data for PEG1-containing PROTACs in public databases may suggest that in many cases, slightly longer PEG chains (PEG2, PEG3, etc.) have been found to be more effective for achieving optimal ternary complex formation. The data presented below for PROTACs with short PEG linkers should be interpreted as a general guide to the performance of PROTACs with short, hydrophilic linkers.
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 2 | BRD4 | VHL | PEG2 | 500 | 55 | [8] |
| PROTAC B | SMARCA2 | VHL | PEG2 | 500 | 55 | [8] |
| RC-1 | BTK | CRBN | PEG6 | <100 | >85 | [9] |
| NC-1 | BTK | CRBN | Non-covalent analogue with a PEG-based linker | 2.2 | 97 | [9] |
| IR-1 | BTK | CRBN | Irreversible covalent with a PEG-based linker | <10 | ~90 | [9] |
| IR-2 | BTK | CRBN | Irreversible covalent with a PEG-based linker | <10 | ~90 | [9] |
| RC-3 | BTK | CRBN | Reversible covalent with a PEG-based linker | <10 | ~90 | [9] |
Table 1: Degradation Efficiency of PROTACs with Short PEG-based Linkers. DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | Binding Affinity (Kd, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| AT1 | BRD4 | VHL | Not specified | 44 (for BRD4 BD2) | Not specified | [10] |
| Various | Various | VHL | Various | Not specified | 0.002 - 0.6 | [11] |
Table 2: Binding Affinity and Permeability of PROTACs. Papp is the apparent permeability coefficient, a measure of cell permeability. Higher Papp values indicate better permeability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Synthesis of a PROTAC with a HO-PEG1-COOH Linker
This protocol describes a general method for synthesizing a PROTAC using a commercially available HO-PEG1-COOH linker via amide bond formation.
Materials:
-
Warhead (POI ligand) with a free amine or hydroxyl group.
-
E3 ligase ligand with a free amine or hydroxyl group.
-
HO-PEG1-COOH linker.
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane).
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used.
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC).
Procedure:
-
First Amide Coupling:
-
Dissolve the E3 ligase ligand (containing a free amine, 1.0 eq) and HO-PEG1-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker conjugate by flash column chromatography.
-
-
Second Amide Coupling:
-
Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the warhead (containing a free amine, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Work-up and purify the final PROTAC product using preparative HPLC.
-
Characterize the final product by HRMS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa or HepG2 for BRD4).[12][13]
-
PROTAC stock solution in DMSO.
-
Cell culture medium and supplements.
-
6-well or 12-well cell culture plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-Tubulin).[1][9]
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged BRD4).
-
Purified, tagged E3 ligase (e.g., GST-tagged VHL or CRBN).
-
TR-FRET donor-labeled antibody (e.g., anti-His-Tb).
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).
-
PROTAC compound.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial membrane.[][15]
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[16]
-
PROTAC compound dissolved in a suitable buffer.
-
Analysis equipment (e.g., LC-MS/MS).
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.[16]
-
Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.[16]
-
Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours).[16]
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([drug]_A / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.
Conclusion
The PEG1 linker, representing the shortest polyethylene glycol unit, offers a unique set of properties for PROTAC design, including increased hydrophilicity and flexibility. While comprehensive quantitative data for PEG1-containing PROTACs is limited in the public domain, the principles of linker design and the provided data for short-chain PEG linkers underscore the importance of linker optimization for achieving potent and selective protein degradation. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers and drug development professionals to design, synthesize, and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic modality. The continued exploration of linker space, including very short linkers like PEG1, will undoubtedly contribute to the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thalidomide 4'-ether-PEG1-azide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This has led to the development of a wide array of thalidomide-based PROTACs. A key component in the design of these molecules is the linker that connects the thalidomide moiety to the POI-binding ligand. The nature and length of this linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which ultimately dictates the efficiency of protein degradation.
This technical guide focuses on Thalidomide 4'-ether-PEG1-azide , a functionalized building block designed for the facile synthesis of PROTACs. It incorporates the CRBN-binding thalidomide core, a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097) group. The azide handle allows for efficient conjugation to a POI ligand containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."
This document provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of PROTACs derived from this compound.
Core Concepts and Mechanism of Action
The fundamental principle behind a PROTAC utilizing this compound is the hijacking of the cell's ubiquitin-proteasome system to selectively eliminate a target protein. The thalidomide portion of the PROTAC acts as the E3 ligase-recruiting element, binding to CRBN. The other end of the PROTAC is conjugated to a ligand that specifically binds to the POI. This dual binding brings the POI into close proximity with the CRBN E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Data Presentation
While specific quantitative data for PROTACs synthesized directly from this compound is not extensively available in the public domain, the following tables provide representative data for other thalidomide-based PROTACs to serve as a benchmark for expected potency and binding affinity.
Table 1: Representative Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~1-10 µM | ITC, SPR, FP |
| Lenalidomide | ~0.1-1 µM | ITC, SPR, FP |
| Pomalidomide | ~0.01-0.1 µM | ITC, SPR, FP |
Data is synthesized from multiple sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 | Dmax (%) |
| BRD4 | HeLa | 10-100 nM | >90 |
| BTK | THP-1 | 1-10 nM | >95 |
| CDK9 | MOLM-13 | 5-50 nM | >85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is representative of published thalidomide-based PROTACs and will vary based on the target protein, linker, and cell line.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and Click Chemistry
This protocol describes a general method for conjugating this compound to a POI ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Appropriate solvents for purification (e.g., dichloromethane (B109758), methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Prepare a stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMSO and water.
-
Add THPTA (0.1 equivalents) to the reaction mixture.
-
Add CuSO4 (0.05 equivalents) to the mixture.
-
Initiate the reaction by adding sodium ascorbate (0.5 equivalents).
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and 1H NMR.
-
Caption: Experimental workflow for PROTAC synthesis.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the POI in a reconstituted system.
Materials:
-
Purified recombinant POI
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN/DDB1 E3 ligase complex
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels, Western blot reagents, and anti-POI antibody
Procedure:
-
Reaction Setup:
-
Set up the ubiquitination reaction by combining the POI, E1, E2, CRBN/DDB1, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Resolve the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the POI.
-
A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.
-
Caption: Logical flow of PROTAC development and evaluation.
Conclusion
This compound is a valuable and versatile building block for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its terminal azide group allows for straightforward and efficient conjugation to a wide variety of alkyne-functionalized POI ligands via click chemistry. The inclusion of a short PEG linker can impart favorable physicochemical properties, such as increased solubility, without significantly increasing the molecular weight of the final PROTAC. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of novel protein degraders. While the field of targeted protein degradation is rapidly advancing, the fundamental principles and methodologies outlined here will remain essential for the development of the next generation of PROTAC-based therapeutics.
Preliminary Investigation of Thalidomide 4'-ether-PEG1-azide as a Cereblon Ligand for PROTAC-mediated Protein Degradation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have been identified as potent ligands for the E3 ligase Cereblon (CRBN). This discovery has paved the way for the development of a wide range of CRBN-recruiting PROTACs. The functionalization of thalidomide with a linker terminated by a reactive group, such as an azide (B81097), provides a versatile building block for the modular synthesis of PROTAC libraries.
This technical guide focuses on Thalidomide 4'-ether-PEG1-azide , a functionalized CRBN ligand that incorporates a short polyethylene (B3416737) glycol (PEG) linker and a terminal azide group. This configuration is ideal for conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This document provides a preliminary investigation into the efficacy of PROTACs derived from this building block, along with detailed experimental protocols and visualizations of the underlying biological and experimental workflows.
Data Presentation: Efficacy of a Representative PROTAC
While specific efficacy data for a PROTAC synthesized directly from this compound is not yet prominently available in the public domain, we can extrapolate expected performance from closely related thalidomide-based PROTACs. The following table summarizes typical quantitative data for a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI) and synthesized using a thalidomide-azide precursor.
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of PROTAC-X required to degrade 50% of the target protein. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved with PROTAC-X. |
| IC50 (Binding) | 200 nM | The concentration of PROTAC-X required to inhibit 50% of the target protein's activity (if applicable). |
| Cell Viability IC50 | 1 µM | The concentration of PROTAC-X that reduces cell viability by 50%. |
Experimental Protocols
Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-functionalized ligand for a protein of interest (POI-alkyne).
Materials:
-
This compound
-
POI-alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve this compound (1.0 eq) and POI-alkyne (1.1 eq) in a mixture of DMF and water (4:1).
-
Add copper(II) sulfate (0.1 eq) to the reaction mixture.
-
Add sodium ascorbate (0.2 eq) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation at each PROTAC concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effect of the PROTAC on the treated cells.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a specified time (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development and Evaluation
Methodological & Application
Synthesis Protocol for Thalidomide 4'-ether-PEG1-azide: A Key Building Block for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of Thalidomide (B1683933) 4'-ether-PEG1-azide, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This functionalized thalidomide derivative serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the recruitment of the cellular ubiquitin-proteasome system to degrade specific target proteins.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase. Thalidomide 4'-ether-PEG1-azide is a versatile intermediate that incorporates the CRBN-binding moiety and a short, flexible PEG linker terminating in an azide (B81097) group. The azide handle allows for the straightforward attachment of a target protein ligand via "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition), facilitating the rapid assembly of PROTAC libraries.
Mechanism of Action: CRBN-Mediated Protein Degradation
The thalidomide component of the PROTAC binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event induces a conformational change in CRBN, creating a new binding surface for a "neosubstrate," which in the context of a PROTAC, is the target protein of interest brought into proximity by the linker. The CRL4-CRBN complex then polyubiquitinates the target protein, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of 4-hydroxythalidomide, followed by the attachment of the PEG1-azide linker via a Williamson ether synthesis.
PROTAC synthesis using Thalidomide 4'-ether-PEG1-azide and an alkyne-modified ligand
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This powerful and efficient ligation strategy enables the rapid and modular assembly of these heterobifunctional molecules. Here, we detail the synthesis of a model PROTAC by conjugating Thalidomide (B1683933) 4'-ether-PEG1-azide, an E3 ligase-recruiting element, with a generic alkyne-modified ligand targeting a protein of interest (POI).
PROTACs represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2][3] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of two key binding moieties—one for the target protein and another for an E3 ubiquitin ligase—connected by a flexible linker.[1][2][3] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5]
The use of thalidomide and its derivatives as E3 ligase ligands that bind to Cereblon (CRBN) is a well-established strategy in PROTAC design.[5][6] The modular nature of PROTACs lends itself to combinatorial synthesis approaches, where different warheads, E3 ligase ligands, and linkers can be readily combined to optimize degradation efficiency and selectivity. Click chemistry, with its high yields, mild reaction conditions, and broad functional group tolerance, is an ideal method for the rapid synthesis of PROTAC libraries.[1][7][8]
Experimental Overview
The synthesis described herein involves the CuAAC reaction between Thalidomide 4'-ether-PEG1-azide and an alkyne-functionalized ligand targeting a protein of interest. This reaction forms a stable triazole ring, linking the two components of the PROTAC.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the synthesis and characterization of a PROTAC using the described protocol.
| Parameter | Result | Method |
| Reaction Yield | 75% | Gravimetric |
| Purity | >95% | HPLC |
| Molecular Weight (Calc.) | Varies | - |
| Molecular Weight (Found) | Varies | LC-MS (ESI+) |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
Note: The molecular weight will depend on the specific alkyne-modified ligand used.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Alkyne-modified ligand of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure: PROTAC Synthesis via CuAAC
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-modified ligand (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and deionized water or DMF. The concentration of the reactants should typically be in the range of 0.05-0.1 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents) and the copper-stabilizing ligand (THPTA or TBTA) in a 1:2 molar ratio.
-
Reaction Initiation: To the stirred solution of the azide (B81097) and alkyne, add the sodium ascorbate solution, followed by the premixed CuSO₄/ligand solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or DCM (3 x volumes). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by ¹H NMR, LC-MS, and High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of a PROTAC molecule using a copper-catalyzed click chemistry reaction.
PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic cycle of a thalidomide-based PROTAC, leading to the targeted degradation of a protein of interest.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. symeres.com [symeres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thalidomide 4'-ether-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the rapid and efficient construction of complex molecular architectures from modular building blocks.[1][2] This reaction's high efficiency, mild reaction conditions, and broad functional group tolerance make it particularly well-suited for applications in drug discovery, chemical biology, and materials science.[3][4][5] One of the most prominent applications of CuAAC is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8] Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][9] Thalidomide 4'-ether-PEG1-azide is a functionalized building block designed for the synthesis of thalidomide-based PROTACs. The terminal azide (B81097) group allows for the facile conjugation to an alkyne-modified protein of interest (POI) ligand via the CuAAC reaction.[9]
These application notes provide detailed protocols and technical guidance for the successful application of this compound in CuAAC reactions for the synthesis of PROTACs and other bioconjugates.
Data Presentation
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of copper source, ligand, and solvent. The following table summarizes representative data for the CuAAC reaction of this compound with a model alkyne under various conditions.
Table 1: Representative Reaction Conditions and Yields for CuAAC with this compound
| Entry | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) | THPTA (25) | Sodium Ascorbate (B8700270) (50) | DMSO/H₂O (3:1) | 2 | 95 |
| 2 | CuSO₄·5H₂O (5) | TBTA (25) | Sodium Ascorbate (50) | t-BuOH/H₂O (1:1) | 4 | 92 |
| 3 | CuI (5) | None | None | DMF | 12 | 75 |
| 4 | CuSO₄·5H₂O (1) | THPTA (5) | Sodium Ascorbate (10) | PBS (pH 7.4) | 8 | 88 |
Note: This data is illustrative and based on typical outcomes for CuAAC reactions. Actual yields may vary depending on the specific alkyne substrate and reaction conditions.
Mandatory Visualization
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow: CuAAC for PROTAC Synthesis
Caption: Experimental workflow for PROTAC synthesis via CuAAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyne-functionalized Protein of Interest (POI) Ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized Water
-
t-Butanol (t-BuOH)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Stock Solution Preparation
-
This compound (10 mM): Dissolve 3.87 mg of this compound (MW: 387.35 g/mol ) in 1.0 mL of anhydrous DMSO.
-
Alkyne-POI Ligand (10 mM): Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in anhydrous DMSO.
-
Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.
-
Sodium Ascorbate (1 M): Dissolve 198 mg of sodium ascorbate in 1.0 mL of deionized water. Note: This solution should be prepared fresh immediately before use.
General Protocol for CuAAC Reaction
This protocol is a general guideline and may require optimization based on the specific alkyne substrate.
-
Reaction Setup:
-
To a clean, dry vial, add the Alkyne-POI Ligand (1.0 eq., e.g., 10 µL of a 10 mM stock solution for a 0.1 µmol scale).
-
Add this compound (1.1 eq., e.g., 11 µL of a 10 mM stock solution).
-
Add the solvent (e.g., 70 µL of a 3:1 DMSO/H₂O mixture) to achieve a final concentration of approximately 1-5 mM with respect to the limiting reagent.
-
-
Addition of Catalyst Components:
-
Add the THPTA solution (0.25 eq., e.g., 2.5 µL of a 10 mM solution, prepared by diluting the 100 mM stock).
-
Add the CuSO₄ solution (0.05 eq., e.g., 0.5 µL of a 10 mM solution, prepared by diluting the 100 mM stock). The solution may turn a pale blue.
-
-
Reaction Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution (0.5 eq., e.g., 0.5 µL of a 100 mM solution, prepared by diluting the 1 M stock). The solution should become colorless or pale yellow.
-
Seal the vial and stir the reaction mixture at room temperature for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding 1 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 2 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (2 mL), followed by brine (2 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by preparative reversed-phase HPLC to yield the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I). |
| Poor solubility of reactants | Try different solvent systems (e.g., t-BuOH/H₂O, DMF, DMSO). Increase the proportion of the organic co-solvent. | |
| Inhibition of the catalyst | Some functional groups on the POI ligand may chelate copper. Increase the concentration of the copper/ligand complex. | |
| Side product formation | Oxidative homocoupling of the alkyne | Deoxygenate the solvent prior to the reaction. Ensure a sufficient excess of sodium ascorbate. |
| Difficulty in purification | Residual copper | Wash the organic layer with a dilute aqueous solution of EDTA or ammonium (B1175870) hydroxide (B78521) to remove copper salts. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs and other bioconjugates. The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for its conjugation to alkyne-modified molecules. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, enabling the reliable application of this powerful click chemistry reaction. While the provided protocol is a strong starting point, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Using Thalidomide 4'-ether-PEG1-azide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] "Thalidomide 4'-ether-PEG1-azide" is a functionalized building block used in the synthesis of PROTACs, incorporating the CRBN-binding moiety and a PEG linker with a terminal azide (B81097) group for conjugation to a POI ligand.[4][5]
This document provides detailed application notes and protocols for the use of Western blot analysis to quantify the degradation of a target protein mediated by PROTACs synthesized using this compound.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase.[3] This proximity, orchestrated by the PROTAC molecule, leads to the polyubiquitination of the POI by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.[6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[3] These parameters are determined by performing a dose-response experiment and quantifying protein levels using Western blot.
Below are representative data for a hypothetical PROTAC, "PROTAC-X," constructed using this compound to target Protein Y in a specific cell line.
Table 1: Dose-Response of PROTAC-X on Protein Y Degradation
| PROTAC-X Concentration (nM) | % Protein Y Remaining (Normalized to Loading Control) | % Protein Y Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 52 | 48 |
| 50 | 25 | 75 |
| 100 | 15 | 85 |
| 500 | 12 | 88 |
| 1000 | 13 | 87 |
Note: This data is representative and serves as an example. Actual results will vary depending on the specific PROTAC, target protein, and experimental conditions.
From this data, the DC50 is approximately 10 nM, and the Dmax is around 88%.
Table 2: Time-Course of Protein Y Degradation by PROTAC-X at 100 nM
| Time (hours) | % Protein Y Remaining (Normalized to Loading Control) |
| 0 | 100 |
| 2 | 75 |
| 4 | 45 |
| 8 | 20 |
| 16 | 15 |
| 24 | 15 |
Note: This data is representative and illustrates the kinetics of protein degradation.
Experimental Protocols
A detailed protocol for Western blot analysis of PROTAC-mediated protein degradation is provided below.
Protocol 1: Dose-Response and Time-Course Analysis of Protein Degradation
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound-based PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[7]
-
PROTAC Treatment (Dose-Response):
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.[6]
-
-
PROTAC Treatment (Time-Course):
-
Treat cells with a fixed concentration of the PROTAC (e.g., a concentration around the DC50 or Dmax).
-
Harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[6]
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[7]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
Protocol 2: Western Blotting and Data Analysis
Materials:
-
Prepared protein samples
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Immunoblotting:
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[6]
-
-
Loading Control:
-
To ensure equal protein loading, the same membrane can be stripped and re-probed with a primary antibody against a loading control protein, or a multiplex detection method can be used.
-
-
Data Analysis:
-
Quantify the intensity of the bands for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the corresponding loading control signal for each lane.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
-
For dose-response experiments, plot the percentage of remaining protein against the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.
-
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 2758432-02-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In vitro and in vivo applications of Thalidomide 4'-ether-PEG1-azide in cancer research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) 4'-ether-PEG1-azide is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This molecule incorporates a thalidomide analog, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene (B3416737) glycol (PEG1) linker terminating in an azide (B81097) group.[1][2][3] The azide functionality allows for the straightforward and efficient conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5][6]
PROTACs synthesized using this building block are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. By simultaneously binding to a protein of interest (POI) and the CRBN E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8] This event-driven, catalytic mechanism offers a significant advantage over traditional inhibitors, as it can lead to a more profound and sustained downstream effect, potentially overcoming drug resistance.[1]
This document provides detailed application notes and experimental protocols for the utilization of Thalidomide 4'-ether-PEG1-azide in the development of PROTACs for cancer research, including methods for their synthesis, in vitro characterization, and in vivo evaluation.
Data Presentation
In Vitro Efficacy of a Representative Thalidomide-Based PROTAC
The following table summarizes the in vitro degradation performance of a highly efficient SHP2 degrader, ZB-S-29, which is structurally analogous to a PROTAC synthesized from this compound. SHP2 is a non-receptor tyrosine phosphatase that plays a critical role in several oncogenic signaling pathways.[3][7][9]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Cell Line | Reference |
| ZB-S-29 | SHP2 | Thalidomide | PEG | 6.02 | MV4;11 (Leukemia) | [3] |
In Vivo Efficacy of a Representative Thalidomide-Based PROTAC
The table below presents the in vivo anti-tumor activity of the SHP2-targeting PROTAC, P9, in a xenograft mouse model. This PROTAC also utilizes a CRBN E3 ligase ligand and has demonstrated significant tumor regression.[1][10]
| PROTAC Name | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| P9 | KYSE-520 (Esophageal Cancer) Xenograft | Nude Mice | 50 mg/kg, daily i.p. | Not explicitly stated as TGI, but resulted in near-complete tumor regression. | Near-complete tumor regression | [1][10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: PROTAC synthesis workflow using click chemistry.
Caption: General workflow for an in vivo PROTAC efficacy study.
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-Based PROTAC via Click Chemistry
This protocol describes the general steps for conjugating this compound to an alkyne-containing POI ligand.
Materials:
-
This compound
-
Alkyne-modified POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/water or DMSO/water mixture)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the alkyne-modified POI ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent system.
-
Prepare fresh aqueous solutions of CuSO₄ (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically catalytic (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent and purify the resulting PROTAC using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Confirm the identity and purity of the final product by HRMS and NMR.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of the target protein in a cancer cell line.
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4;11 for SHP2)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of a thalidomide-based PROTAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
Sterile PBS
-
Synthesized PROTAC
-
Vehicle for formulation (e.g., 10% DMA, 40% PEG300, 50% saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.
-
Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation in the vehicle. Ensure complete dissolution, which may require gentle warming and sonication. Prepare fresh daily.
-
Administer the PROTAC solution to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle only to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a general indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or after a set duration of treatment.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and snap-freeze a portion in liquid nitrogen for PD analysis.
-
Homogenize the tumor tissue and perform a Western blot (as described in Protocol 2) to confirm the degradation of the target protein in the tumors of the treated group compared to the control group.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group relative to the vehicle control group.
-
Statistically analyze the differences in tumor volume and tumor weight between the groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Thalidomide-O-PEG2-azide | BroadPharm [broadpharm.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide 4'-ether-PEG1-azide in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) 4'-ether-PEG1-azide is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This molecule incorporates a thalidomide derivative that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a flexible polyethylene (B3416737) glycol (PEG1) linker to a terminal azide (B81097) group.[1][2][3] This azide moiety allows for the straightforward conjugation to a ligand targeting a protein of interest (POI) through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[4][5]
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This event-driven, catalytic mechanism allows for the elimination of disease-causing proteins, offering a significant advantage over traditional occupancy-based inhibitors. This document provides detailed protocols and application notes for the use of Thalidomide 4'-ether-PEG1-azide in the development of novel PROTAC therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₇N₅O₆ | [8] |
| Molecular Weight | 387.35 g/mol | [8] |
| CAS Number | 2758432-02-7 | [3] |
| Purity | ≥95% | [3] |
| Storage Conditions | Store at -20°C | [3] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The central mechanism of action for a PROTAC synthesized using this compound involves hijacking the ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of THPTA or TBTA in a compatible solvent (water for THPTA, DMSO for TBTA).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized POI ligand from its stock solution (1 equivalent).
-
Add the this compound stock solution (1.1-1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration (e.g., 0.1 M).
-
Add the THPTA/TBTA stock solution (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Initiation and Progression:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).
-
Stir the reaction at room temperature and protect from light.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Western Blot for Quantifying PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]
-
Quantitative Data Presentation
The efficacy of PROTACs synthesized using thalidomide-based linkers can be quantified by their DC₅₀ and Dₘₐₓ values. The following table provides a summary of reported degradation data for various CRBN-recruiting PROTACs targeting different proteins.
| Target Protein | PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| BRD4 | dBET1 | MV4;11 | < 1 | > 90 | [] |
| BTK | Covalent PROTAC | Mino | 2.2 | 97 | [11] |
| SHP2 | PROTAC 191 | MV4;11 | 6.02 | N/A | [] |
| BCL-XL | PROTAC 171 | MOLT-4 | 63 | 90.8 | [] |
| METTL3 | PROTAC 4j | MV4;11 | 440 | N/A | [3] |
| METTL14 | PROTAC 4j | MV4;11 | 130 | N/A | [3] |
Signaling Pathways and Applications
PROTACs developed using this compound can be designed to target a wide range of proteins implicated in various diseases, particularly cancer. Below are examples of key signaling pathways that can be modulated through the degradation of specific target proteins.
BRD4 and the MYC Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of oncogenes, most notably MYC.[12][13] Degradation of BRD4 leads to the downregulation of MYC, resulting in reduced cell proliferation and tumor growth.
Bruton's Tyrosine Kinase (BTK) Signaling in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[6][7] In B-cell malignancies, this pathway is often constitutively active. Degradation of BTK can effectively shut down this pro-survival signaling.
IDO1 Pathway in Cancer Immunology
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[1][2] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell-mediated immune responses. Degrading IDO1 can help to restore anti-tumor immunity.
Conclusion
This compound is a versatile and valuable tool for the development of novel PROTAC therapeutics. Its pre-functionalized nature simplifies the synthesis of these complex molecules, enabling researchers to rapidly generate and test new degraders against a multitude of protein targets. The protocols and data presented in these application notes provide a foundation for the successful application of this technology in the pursuit of new treatments for a wide range of diseases. As with any therapeutic development program, careful optimization of the linker and POI ligand, along with thorough validation of downstream biological effects, is critical for success.
References
- 1. d-nb.info [d-nb.info]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with Thalidomide 4'-ether-PEG1-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields and other challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Thalidomide (B1683933) 4'-ether-PEG1-azide.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide 4'-ether-PEG1-azide and what is its role in PROTAC synthesis?
This compound is a functionalized building block used in the synthesis of PROTACs. It comprises three key components:
-
Thalidomide: This moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, the PROTAC can initiate the ubiquitination and subsequent degradation of the target protein.
-
PEG1 Linker: The short polyethylene (B3416737) glycol (PEG) linker provides spacing and influences the physicochemical properties of the final PROTAC molecule, such as solubility. The linker's length and composition are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2][3]
-
Azide (B81097) group: The terminal azide group is a chemical handle for conjugation to a "warhead" ligand that binds to the target protein of interest. This conjugation is typically achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[][5]
Q2: Why is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" the preferred method for conjugating this compound?
CuAAC is a widely used ligation strategy in PROTAC synthesis for several reasons:
-
High Yield and Selectivity: Under optimal conditions, CuAAC reactions are known for their high yields and specificity, producing the desired 1,4-disubstituted 1,2,3-triazole linkage with minimal byproducts.[]
-
Mild Reaction Conditions: The reaction can often be performed at room temperature in a variety of solvents, including aqueous mixtures, which is beneficial for complex and sensitive molecules.[]
-
Bioorthogonality: The azide and alkyne functional groups are largely inert to biological functionalities, preventing unwanted side reactions with other parts of the PROTAC molecule.
-
Robustness: The reaction is generally tolerant of a wide range of functional groups, simplifying the overall synthetic strategy.[6]
Q3: What are the potential reasons for observing low yields in my PROTAC synthesis using this compound?
Low yields in the CuAAC reaction for PROTAC synthesis can stem from several factors:
-
Inefficient Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen. Insufficient reducing agent (like sodium ascorbate) or the absence of a stabilizing ligand can lead to catalyst deactivation.[7][8]
-
Steric Hindrance: The bulky nature of the thalidomide moiety and potentially the alkyne-containing warhead can sterically hinder the approach of the two reactants to the copper catalyst, thereby slowing down the reaction and reducing the yield.[9]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration of reactants and catalyst can significantly impact the reaction outcome.
-
Impure Starting Materials: The presence of impurities in either the this compound or the alkyne-warhead can interfere with the catalyst or lead to side reactions.
-
Product Purification Challenges: PROTACs are often large and complex molecules, which can make purification by chromatography challenging. What appears to be a low reaction yield might, in some cases, be due to inefficient isolation of the final product.
Q4: Is the thalidomide moiety stable under typical CuAAC reaction conditions?
Thalidomide is generally stable under the mild conditions of a well-optimized CuAAC reaction.[10] However, prolonged exposure to strongly basic or acidic conditions, or high temperatures, could potentially lead to hydrolysis of the glutarimide (B196013) or phthalimide (B116566) rings.[11] It is crucial to maintain a pH range between 4 and 12 for the CuAAC reaction to ensure the stability of the thalidomide core.[12]
Troubleshooting Guide for Low Yield in PROTAC Synthesis
This guide provides a systematic approach to troubleshoot and optimize the CuAAC reaction when synthesizing PROTACs with this compound.
Problem: Low or No Formation of the Desired PROTAC Product
| Potential Cause | Troubleshooting Steps |
| Inactive Copper(I) Catalyst | 1. Use Fresh Reagents: Prepare fresh solutions of copper(II) sulfate (B86663) and sodium ascorbate (B8700270) for each reaction.[9] 2. Degas Solvents: Remove dissolved oxygen from the reaction solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to adding the copper catalyst. 3. Use a Stabilizing Ligand: Add a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) to protect the Cu(I) from oxidation and improve catalytic turnover. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[8][13] 4. Incremental Addition of Reducing Agent: Add the sodium ascorbate solution portion-wise to maintain a consistent concentration of the active Cu(I) species throughout the reaction. |
| Steric Hindrance | 1. Increase Reaction Temperature: Gently heating the reaction mixture to 40-60°C can help overcome the activation energy barrier caused by steric hindrance.[9] 2. Increase Catalyst Loading: For particularly challenging substrates, increasing the copper catalyst loading from the typical 1-5 mol% to 10 mol% may improve the reaction rate and yield.[9] 3. Prolong Reaction Time: Monitor the reaction progress over a longer period (e.g., 24-48 hours) as sterically hindered reactions may proceed more slowly. |
| Suboptimal Reaction Conditions | 1. Solvent Screening: While mixtures of t-BuOH/water or DMF/water are common, screening other solvent systems such as DMSO/water may be beneficial. 2. Optimize Reactant Concentrations: Ensure that the concentrations of the azide and alkyne are sufficiently high to favor the desired reaction. |
| Starting Material Impurities | 1. Verify Purity: Confirm the purity of this compound and the alkyne-warhead using techniques like NMR and LC-MS. 2. Purify Starting Materials: If impurities are detected, purify the starting materials before attempting the click reaction. |
| Inefficient Product Purification | 1. Optimize Chromatography: Develop a suitable HPLC purification method. Due to the nature of PROTACs, a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid is often effective.[14][15] 2. Alternative Purification Techniques: For certain PROTACs, other purification methods such as flash chromatography on silica (B1680970) gel may be applicable.[14] |
Experimental Protocols
General Protocol for CuAAC-mediated PROTAC Synthesis
This protocol provides a starting point for the conjugation of this compound with an alkyne-functionalized warhead. Optimization of specific parameters may be required for each unique PROTAC.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water, or DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.0 eq.) and the alkyne-functionalized warhead (1.0 - 1.2 eq.) in the chosen degassed solvent.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).
-
In another vial, prepare a stock solution of the stabilizing ligand (THPTA or TBTA) (e.g., 200 mM in deionized water or DMSO).
-
Add the stabilizing ligand solution (2.0 - 5.0 eq. relative to copper) to the reaction mixture, followed by the CuSO₄·5H₂O solution (0.1 - 0.2 eq.).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
Initiate the reaction by adding the sodium ascorbate solution (1.0 - 2.0 eq. relative to copper) to the reaction mixture.
-
Seal the vial under an inert atmosphere (nitrogen or argon) and stir the reaction at room temperature or with gentle heating (40-60°C).
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography.
| Parameter | Typical Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1 to 1:1.2 | A slight excess of the less valuable reactant can drive the reaction to completion. |
| Copper Catalyst Loading | 5 - 20 mol% | Higher loading may be necessary for sterically hindered substrates.[9] |
| Ligand to Copper Ratio | 2:1 to 5:1 | Essential for stabilizing Cu(I) and preventing catalyst degradation.[8] |
| Reducing Agent (Sodium Ascorbate) | 1 - 2 eq. (relative to copper) | Should be freshly prepared and added last to initiate the reaction.[9] |
| Temperature | Room Temperature to 60°C | Higher temperatures can help overcome steric hindrance.[9] |
| Reaction Time | 4 - 48 hours | Monitor by LC-MS to determine completion. |
| Expected Yield | 55% - 90% | Yields can vary significantly based on the specific substrates and reaction conditions.[6] |
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for low yield in PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues of Thalidomide 4'-ether-PEG1-azide in organic solvents
Welcome to the technical support center for Thalidomide (B1683933) 4'-ether-PEG1-azide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this PROTAC building block.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide 4'-ether-PEG1-azide and what are its expected solubility characteristics?
This compound is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the cereblon (CRBN) E3 ligase ligand (thalidomide) and a short, flexible PEG linker with a terminal azide (B81097) group for conjugation to a target protein ligand. Based on the properties of its components, thalidomide and a PEG linker, it is expected to be most soluble in polar aprotic organic solvents. Thalidomide itself is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Polyethylene glycol (PEG) linkers are also soluble in a range of organic solvents, including DMF, DMSO, and dichloromethane (B109758).[4][5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For creating stock solutions, anhydrous DMSO or DMF are the recommended starting points.[1][3] These solvents are generally effective for dissolving thalidomide and its derivatives. For subsequent reactions, other anhydrous organic solvents such as dichloromethane (DCM) may be used, depending on the reaction conditions. It is advisable to start with a small amount of the compound and gradually add the solvent.
Q3: My compound is not fully dissolving even in DMSO. What can I do?
If you encounter solubility issues, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath (typically to 30-40°C). Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonicator bath to aid in the dissolution of the compound.
-
Vortexing: Vigorous vortexing can help to break up any solid aggregates and promote dissolution.
Q4: Can I use aqueous buffers to dissolve this compound?
Thalidomide and many of its derivatives have very low solubility in aqueous buffers.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer for biological assays.[1] Be aware that the compound may precipitate out of solution at higher concentrations in aqueous media.
Q5: How should I store stock solutions of this compound?
Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound is insoluble or poorly soluble in the chosen organic solvent. | The solvent may not be appropriate for the compound's polarity. | Start with recommended polar aprotic solvents like DMSO or DMF.[1][2][3] If solubility is still an issue, try gentle warming or sonication. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The compound has low aqueous solubility, and the final concentration in the buffer is too high. | Lower the final concentration of the compound in the aqueous buffer. Keep the percentage of DMSO in the final solution as low as possible (typically <1%) to minimize its effects on biological assays. |
| The compound appears to degrade over time in solution. | The solvent may not be anhydrous, or the solution may be exposed to light or reactive conditions. | Use anhydrous solvents for preparing stock solutions. Store solutions protected from light at low temperatures (-20°C or -80°C). |
Solubility Data Summary
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[1][3] |
| Dimethylformamide (DMF) | Soluble | A suitable alternative to DMSO for stock solutions.[1][3] |
| Dichloromethane (DCM) | Moderately Soluble | Can be used as a reaction solvent.[4] |
| Tetrahydrofuran (THF) | Sparingly Soluble | Thalidomide has some solubility in THF.[3] |
| Methanol, Ethanol | Sparingly Soluble | Thalidomide has limited solubility in alcohols.[2] |
| Water/Aqueous Buffers | Insoluble/Sparingly Soluble | Prepare a concentrated stock in DMSO first and then dilute.[1] |
| Non-polar solvents (e.g., Hexane, Toluene) | Insoluble | Not recommended for dissolving this compound.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for storage and subsequent use.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Gentle warming (to 30-40°C) can also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing CuAAC Reactions for Thalidomide 4'-ether-PEG1-azide
Welcome to the technical support center for the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Thalidomide (B1683933) 4'-ether-PEG1-azide. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with Thalidomide 4'-ether-PEG1-azide and a corresponding alkyne-functionalized molecule.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state due to the presence of oxygen.[1][2] | 1. Thoroughly degas all solvents and reagents before use.[2] 2. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.[1][2] 3. Ensure a sufficient excess of a freshly prepared reducing agent (e.g., sodium ascorbate) is present to regenerate Cu(I).[1][2] |
| Poor Reagent Solubility: this compound or the alkyne partner may not be fully dissolved. | 1. Select a solvent system where all components are soluble. Common choices include mixtures like t-butanol/water, DMF/water, or DMSO/water.[2][3] 2. Consider using co-solvents like DMSO or DMF to improve the solubility of small molecules in aqueous media.[2] | |
| Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, reducing its activity.[1] | Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[1][4] | |
| Inappropriate Ligand: The chosen ligand may not effectively stabilize the Cu(I) catalyst. | Use ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous systems or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents to stabilize the Cu(I) catalyst and accelerate the reaction.[1] | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne: This common side reaction (Glaser coupling) leads to diyne byproducts, especially in the presence of oxygen.[1][5] | 1. Maintain a strict inert atmosphere.[1] 2. Use a sufficient amount of a reducing agent like sodium ascorbate (B8700270).[1] 3. Employ a copper-stabilizing ligand.[5] |
| Difficulty in Purification | Removal of Copper Catalyst: Residual copper can be difficult to remove from the final product.[6] | 1. Use a heterogeneous copper catalyst that can be easily filtered off.[5] 2. Employ chelating agents like EDTA during the work-up to sequester copper ions.[7] 3. Consider using copper-free click chemistry (SPAAC) if copper contamination is a persistent issue.[8] |
| Separation from Starting Materials: If the reaction does not go to completion, separating the triazole product from unreacted starting materials can be challenging.[5] | 1. Optimize reaction conditions to drive the reaction to completion.[5] 2. Utilize chromatographic techniques such as column chromatography for purification.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the CuAAC reaction with this compound?
A1: A single optimal solvent may not exist, and a solvent mixture is often required. The choice of solvent depends on the solubility of both the thalidomide derivative and the alkyne-containing molecule. For bioconjugation, aqueous buffers are common, but the hydrophobicity of the thalidomide moiety might necessitate the use of co-solvents.[3] A mixture of water with an organic solvent like DMSO, DMF, or t-BuOH can significantly improve solubility and reaction efficiency.[2][3]
Q2: Which copper source and ligand should I use?
A2: A common and convenient method is to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[9] To stabilize the Cu(I) catalyst and enhance the reaction rate, a ligand is crucial.[1] For reactions in aqueous buffers, THPTA is a suitable choice, while TBTA is often used in organic solvents.[1]
Q3: How can I monitor the progress of my CuAAC reaction?
A3: The progress of the reaction can be monitored using various analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).[5][10] For protein conjugations, SDS-PAGE can be utilized.[10]
Q4: Are there any safety precautions I should take when working with azides?
A4: Yes, organic azides, particularly small molecule azides, can be explosive.[3] It is important to handle them with care. Avoid heating concentrated solutions of azides and do not isolate them in large quantities away from a solvent.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
Q5: Can I use an internal alkyne for this reaction?
A5: The standard CuAAC reaction is most efficient with terminal alkynes. Internal alkynes are generally unreactive under these conditions.[1] For reactions involving internal alkynes, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a more suitable method.[1]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol provides a starting point for the conjugation of this compound with an alkyne-containing small molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.[3]
-
If using a water-containing solvent system, deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[3]
-
Add the ligand (e.g., 0.05 equivalents).[3]
-
Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).[3]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 0.1-0.2 equivalents).[3]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).[3]
-
Monitor the reaction progress by TLC or HPLC.[3]
-
Once the reaction is complete, dilute the mixture with an appropriate solvent for work-up and purification.[3]
Protocol 2: CuAAC for Bioconjugation
This protocol is a general guideline for labeling a protein with this compound, assuming the protein has been functionalized with an alkyne.
Materials:
-
Alkyne-functionalized protein in a suitable buffer (e.g., PBS, HEPES)[4][10]
-
This compound in a compatible solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[10]
-
THPTA stock solution (e.g., 50 mM in water)[10]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[10]
Procedure:
-
In a microcentrifuge tube, add the alkyne-functionalized protein solution to a final concentration of 10-100 µM.[10]
-
Add the this compound solution to achieve a 2-10 fold molar excess over the protein.[11]
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.[11]
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purify the resulting conjugate using appropriate methods, such as size exclusion chromatography.
Visualizations
Caption: A generalized experimental workflow for a CuAAC reaction.
Caption: A logical diagram for troubleshooting low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jpt.com [jpt.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions in Click Chemistry with Thalidomide 4'-ether-PEG1-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thalidomide (B1683933) 4'-ether-PEG1-azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This methodology is frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the click chemistry reaction involving Thalidomide 4'-ether-PEG1-azide, helping to identify potential causes and providing actionable solutions.
Problem 1: Low or No Product Yield
Low or non-existent product yield is a frequent challenge in CuAAC reactions, often stemming from issues with the catalyst, reagents, or reaction conditions.
| Possible Causes | Troubleshooting Steps |
| Copper Catalyst Oxidation | The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen.[1] To mitigate this, ensure all solvents and reagents are thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen). It is also crucial to use freshly prepared solutions of a reducing agent, such as sodium ascorbate (B8700270), and to perform the reaction under an inert atmosphere.[1] |
| Suboptimal Reagent Concentrations | Incorrect stoichiometry is a common reason for poor yields. It is advisable to accurately determine the concentration of both the alkyne and azide (B81097) starting materials before initiating the reaction. In some cases, using a slight excess of the less complex reagent can be beneficial. When conjugating with complex biomolecules, a higher concentration of the this compound may be necessary. |
| Ligand Issues | A copper-stabilizing ligand is essential for an efficient reaction. Ensure the appropriate ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is being used. The ligand-to-copper ratio should be optimized, with a 5:1 ratio serving as a good starting point. |
| Inhibition by Starting Materials or Buffers | Functional groups present on the alkyne-containing substrate (e.g., multiple amines or phosphates) can chelate the copper catalyst, rendering it inactive.[2] In such cases, increasing the concentration of both the copper and the ligand may be necessary. Additionally, certain buffers like Tris can interfere with the reaction.[3] It is recommended to use non-coordinating buffers such as HEPES.[3] |
| Poor Solubility of Reagents | Thalidomide and its derivatives may exhibit limited solubility in purely aqueous solutions. Optimizing the solvent system, for instance by using a co-solvent like DMSO or DMF, is important to ensure a homogeneous reaction mixture. |
Problem 2: Presence of Multiple Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired conjugate.
| Possible Side Reaction | Identification | Prevention |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction involves the dimerization of the alkyne starting material. It can be identified by a peak in the mass spectrum corresponding to double the mass of the alkyne-containing molecule. | The most effective way to prevent this is by ensuring a sufficient concentration of a fresh reducing agent like sodium ascorbate and maintaining an inert atmosphere to minimize the presence of oxygen.[1] |
| Thalidomide Hydrolysis | The glutarimide (B196013) ring of thalidomide is known to be susceptible to hydrolysis, especially under basic conditions.[4][5] The formation of hydrolysis products can be detected using HPLC and mass spectrometry. | To prevent hydrolysis, it is crucial to maintain a neutral or slightly acidic pH (pH 6-7) throughout the reaction and to avoid extended reaction times, particularly at elevated temperatures. |
| Azide Reduction | The azide group can be reduced to an amine, which will not participate in the click reaction. This can be identified by a product mass corresponding to the amine instead of the triazole in the mass spectrum. | Avoid using reducing agents other than sodium ascorbate. For instance, TCEP (tris(2-carboxyethyl)phosphine) is known to reduce azides and should be avoided in this context.[6] |
| Complex Formation with Copper | The thalidomide moiety or the PEG linker could potentially form stable complexes with copper, leading to a heterogeneous reaction mixture and reduced catalyst availability. | This can be observed as precipitation or turbidity in the reaction vial. Optimizing the ligand concentration can help prevent the copper from binding to the substrate. The choice of solvent system is also critical for maintaining the solubility of all components. |
Problem 3: Inconsistent Reaction Rates
Variability in reaction times can be a sign of underlying issues with the experimental setup or reagents.
| Possible Causes | Troubleshooting Steps |
| Temperature Fluctuations | CuAAC reaction rates are sensitive to temperature. The use of a temperature-controlled reaction vessel is recommended for reproducibility. |
| Purity of Reagents | Impurities in the starting materials can inhibit the catalytic cycle. It is important to verify the purity of both the this compound and the alkyne partner using methods such as NMR, HPLC, and mass spectrometry. |
| Batch-to-Batch Variability of Catalyst/Ligand | The quality of the catalyst and ligand can vary between batches. Using high-purity, "click-chemistry-grade" reagents is recommended. Preparing and appropriately storing stock solutions can also help ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the click reaction with this compound?
A1: The ideal solvent will depend on the solubility of your alkyne-containing substrate. A common and effective starting point is a binary mixture of water and a co-solvent such as DMSO or DMF to ensure a homogenous reaction mixture.
Q2: Can the thalidomide moiety be degraded under standard click chemistry conditions?
A2: Yes, the glutarimide ring of thalidomide is susceptible to hydrolysis, particularly under basic conditions.[4][5] It is advisable to perform the reaction at a pH between 6 and 7 and to monitor the reaction's progress to avoid unnecessarily long reaction times that could increase the likelihood of degradation.
Q3: Does the PEG linker influence the click reaction?
A3: The PEG linker can affect the solubility and steric accessibility of the azide group. While the short PEG1 linker in this compound is not expected to significantly impede the reaction, longer PEG chains might introduce steric hindrance that requires optimization of the reaction conditions. The PEG linker will also impact the physicochemical properties of the final conjugate.[7]
Q4: Is there a risk of racemization of the chiral center in thalidomide during the click reaction?
A4: Thalidomide is known to undergo chiral inversion (racemization) under basic conditions.[4][5] By carefully maintaining a neutral to slightly acidic pH during the click reaction, the risk of racemization can be minimized. It is good practice to analyze the chiral purity of the final product using a suitable analytical method, such as chiral HPLC.
Q5: What is the recommended method for purifying the final product?
A5: The purification of the final conjugate can typically be achieved using standard chromatographic techniques. Depending on the scale of the reaction and the properties of the product and any byproducts, methods such as flash column chromatography or preparative HPLC are commonly used.
Data Presentation
The following tables are provided as examples to guide the structuring of quantitative data for troubleshooting and optimizing your click chemistry experiments.
Table 1: Effect of Copper Source and Ligand on Reaction Yield
| Copper Source (1 mol%) | Ligand (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuSO₄/NaAsc | TBTA | H₂O/DMSO (1:1) | 25 | 4 | 85 |
| CuSO₄/NaAsc | THPTA | H₂O/DMSO (1:1) | 25 | 4 | 82 |
| CuI | None | DMF | 50 | 12 | 45 |
| Cu(OAc)₂/NaAsc | TBTA | H₂O/tBuOH (1:1) | 25 | 6 | 78 |
Table 2: Troubleshooting Low Yields - A Comparative Analysis
| Condition | Yield (%) | Major Side Product (%) |
| Standard | 85 | <5 (alkyne dimer) |
| No Degassing | 30 | 15 (alkyne dimer) |
| Tris Buffer | 10 | 5 (alkyne dimer) |
| pH 9 | 40 | 25 (thalidomide hydrolysis) |
| No Ligand | 20 | 10 (alkyne dimer) |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol serves as a starting point and should be optimized for your specific substrates and experimental goals.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvents (e.g., DMSO, water)
Procedure:
-
In a clean, dry vial, dissolve the alkyne-containing substrate (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., 1:1 DMSO/water).
-
In separate vials, prepare stock solutions of CuSO₄ in water, a fresh stock solution of sodium ascorbate in water, and a stock solution of the ligand (TBTA or THPTA) in DMSO.
-
To the reaction mixture containing the azide and alkyne, add the ligand solution.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the 50-200 µM range.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) under an inert atmosphere.
-
Monitor the progress of the reaction by TLC, LC-MS, or HPLC.
-
Upon completion, quench the reaction by adding a chelating agent like EDTA to remove the copper.
-
Purify the final product using an appropriate chromatographic method.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield in CuAAC reactions.
Caption: Desired vs. potential side reactions in click chemistry.
Caption: General experimental workflow for CuAAC reactions.
References
Instability of Thalidomide 4'-ether-PEG1-azide under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide (B1683933) 4'-ether-PEG1-azide. The information provided is intended to address potential instability issues encountered during experimental procedures.
Disclaimer: Specific stability data for Thalidomide 4'-ether-PEG1-azide is limited. The guidance provided below is based on the known chemical properties of the parent compound, thalidomide, and its analogs. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound at -20°C.[1]
Q2: What is the primary route of degradation for thalidomide and its derivatives?
A2: The primary route of degradation for thalidomide is hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings, which is sensitive to pH.
Q3: How does pH affect the stability of thalidomide?
A3: Thalidomide is known to be unstable in aqueous solutions, and its stability is pH-dependent. Hydrolysis is accelerated under both acidic and basic conditions.
Q4: Is the azide (B81097) group in this compound stable?
A4: While azides are generally stable functional groups, they can be sensitive to strong reducing agents. Care should be taken to avoid incompatible reagents in your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or poor results in biological assays. | Degradation of the compound due to improper handling or storage. | Ensure the compound is stored at -20°C and minimize the time it is kept in solution, especially aqueous solutions. Prepare fresh solutions for each experiment. |
| Instability in aqueous assay buffers. | Buffer-scout for a pH range where the compound exhibits maximum stability (typically around neutral pH). Consider using a co-solvent system if compatible with your assay. | |
| Low yield or multiple products in conjugation reactions (e.g., click chemistry). | Degradation of the azide functionality. | Avoid harsh reaction conditions, particularly strong reducing agents. Use freshly prepared solutions of the azide. |
| Hydrolysis of the thalidomide core during the reaction. | Perform the reaction in anhydrous organic solvents. Minimize reaction time and temperature where possible. | |
| Appearance of unexpected peaks in HPLC analysis. | On-column degradation. | The choice of stationary phase can significantly impact the stability of thalidomide at high temperatures.[2] Polystyrene divinylbenzene (B73037) columns have been shown to cause minimal degradation compared to other stationary phases.[2] |
| Degradation in the mobile phase. | Ensure the mobile phase is freshly prepared and degassed. Acidification of samples can sometimes prevent hydrolytic degradation during analysis.[3] |
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table provides illustrative data based on the known stability of thalidomide and its N-alkyl analogs. This data should be used as a general guideline.
Table 1: Illustrative Half-life of Thalidomide Analogs in Buffer [4]
| Compound | pH | Temperature (°C) | Half-life (hours) |
| Thalidomide | 6.4 | 32 | 25 - 35 |
| N-alkyl thalidomide analogs | 6.4 | 32 | 25 - 35 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the test solution at a specific temperature (e.g., room temperature or 37°C).
-
Time-point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Quenching (Optional): If degradation is rapid, quench the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying the sample.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway
Caption: Mechanism of action of thalidomide derivatives in inducing protein degradation.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Logical Relationship
Caption: Factors influencing the stability of this compound.
References
- 1. This compound | CAS 2758432-02-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirmf.com [ijirmf.com]
Troubleshooting poor cell permeability of thalidomide-based PROTACs
Welcome to the technical support center for troubleshooting thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor cell permeability, a common hurdle in PROTAC development.
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-based PROTACs show potent activity in biochemical assays but fail to degrade the target protein in cellular assays?
A common reason for the disconnect between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and a large polar surface area (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[1][2][3] These properties can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets: the protein of interest (POI) and the Cereblon (CRBN) E3 ligase.[1] Even with high binding affinity in vitro, a PROTAC that cannot achieve a sufficient intracellular concentration will not effectively induce protein degradation.[1]
Q2: What are the key physicochemical properties influencing the cell permeability of a PROTAC?
Several physicochemical properties are critical for PROTAC cell permeability. Due to their large size, traditional metrics like Lipinski's Rule of Five are often not directly applicable.[1] Key factors include:
-
Molecular Weight (MW): PROTACs inherently have high MWs, which can negatively impact passive diffusion across the cell membrane.[1][4]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.[1][2]
-
Lipophilicity (LogP): An optimal lipophilicity range is crucial. While some lipophilicity is needed to enter the lipid bilayer, an excessively high LogP can lead to poor aqueous solubility or getting trapped in the membrane, both of which reduce effective permeability.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs reduce permeability. Strategies like replacing an amide bond with an ester can reduce the HBD count and improve permeability.[1][5][6]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): PROTACs are flexible molecules. The ability to form intramolecular hydrogen bonds allows a PROTAC to adopt a more compact, "folded" conformation. This masks polar surfaces, reducing the 3D PSA and improving permeability by presenting a more lipophilic exterior to the cell membrane.[7]
Q3: What experimental assays can I use to measure the cell permeability of my PROTAC?
Several in vitro methods are commonly used to assess PROTAC permeability. These can be categorized as cell-free assays that measure passive diffusion and cell-based assays that account for more complex cellular transport mechanisms.[8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[5][8][9] It is a cost-effective method for early-stage screening based on a compound's ability to diffuse across an artificial lipid membrane.[8]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][8][9] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[5][8]
Q4: My PROTAC has poor permeability. What are the main strategies to improve it?
Improving the cell permeability of a PROTAC typically involves rational design and structural modification. Key strategies include:
-
Linker Optimization: The linker's composition and rigidity are critical. Replacing flexible PEG linkers with more rigid alkyl or phenyl rings can improve permeability.[5] Incorporating cyclic moieties like piperidine (B6355638) or piperazine (B1678402) can also enhance both permeability and solubility.[5]
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Designing the PROTAC to form IMHBs can facilitate a folded, more membrane-compatible conformation, effectively shielding polar groups and reducing the molecule's overall polarity and size in a non-polar environment.
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker or at the connection points with esters can reduce the number of hydrogen bond donors, which is known to improve permeability.[5][6]
-
Prodrug Strategy: A polar functional group on the PROTAC can be temporarily masked with a lipophilic group that is later cleaved by intracellular enzymes. This can increase the molecule's ability to cross the cell membrane.[5][10]
Troubleshooting Guide: Low or No Target Degradation
This guide provides a structured workflow for troubleshooting experiments where a thalidomide-based PROTAC fails to induce the degradation of the target protein.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
Step 1: Verify PROTAC Integrity and Properties
-
Issue: The PROTAC may have degraded during storage or is impure.
-
Action: Verify the chemical structure, purity (>95%), and stability of your PROTAC using methods like LC-MS and NMR.[11][12]
-
Issue: The PROTAC has poor aqueous solubility and is precipitating in the cell culture media.[3]
-
Action: Measure the kinetic solubility of your PROTAC in the relevant assay buffer. If solubility is low, consider using formulation strategies or redesigning the molecule.[3]
Step 2: Check the Biological System
-
Issue: The cell line may not express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs.[12]
-
Action: Confirm CRBN expression levels in your cell model via Western Blot.[13]
-
Issue: The "Hook Effect" may be occurring. At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex, which reduces degradation efficiency.[12][14]
-
Action: Test your PROTAC over a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify an optimal degradation window and rule out the hook effect.[12][13]
Step 3: Assess Cellular Uptake and Target Engagement
-
Issue: The PROTAC is not crossing the cell membrane.
-
Action: Perform a direct permeability assay like PAMPA or Caco-2 to quantify its ability to cross a membrane.[8][]
-
Issue: It is unclear if the PROTAC is reaching and binding to its intracellular target.
-
Action: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to confirm that the PROTAC can bind its target protein inside living cells.[11][13]
Step 4: Redesign and Optimization
If the troubleshooting steps above point towards inherently poor physicochemical properties, a redesign of the PROTAC molecule is necessary. Focus on the strategies outlined in FAQ #4, such as optimizing the linker and modulating polarity and hydrogen bonding capacity.
Key Physicochemical Properties and Permeability Data
The table below summarizes key physicochemical properties and permeability data for hypothetical PROTACs to illustrate the impact of structural modifications.
| PROTAC ID | Linker Type | MW (Da) | TPSA (Ų) | cLogP | HBD | Papp (10⁻⁶ cm/s) | Cellular DC₅₀ (nM) | Notes |
| PROTAC-A | Flexible PEG | 950 | 185 | 3.2 | 5 | 0.5 | >1000 | Parent compound with poor permeability. |
| PROTAC-B | Rigid Phenyl | 910 | 160 | 4.1 | 5 | 2.5 | 250 | Replacing PEG with a rigid linker improves permeability. |
| PROTAC-C | Rigid Phenyl | 911 | 145 | 4.5 | 4 | 8.6 | 50 | Amide-to-ester substitution reduces HBD count, significantly improving permeability. |
| PROTAC-D | Folded (IMHB) | 945 | 180 | 3.8 | 5 | 9.2 | 45 | Designed to form intramolecular hydrogen bonds, improving effective permeability despite high TPSA. |
Data is illustrative and sourced from principles described in cited literature.[1][4][16]
Visualizing Permeability Factors and PROTAC Action
Caption: Mechanism of Action for a thalidomide-based PROTAC.
Caption: Physicochemical factors influencing PROTAC cell permeability.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[8][9]
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP, hydrophobic PVDF membrane).
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
96-well donor and acceptor plates.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC and control compounds.
-
UV-Vis plate reader or LC-MS/MS system.
Methodology:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the PAMPA plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 200 µL of PBS.
-
Prepare Donor Plate: Dissolve the test PROTAC in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%). Add 200 µL of this solution to the donor plate wells.
-
Assemble Sandwich: Place the lipid-coated PAMPA plate onto the acceptor plate, and then place the donor plate on top of the PAMPA plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).[1]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Western Blot for Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.[12][14]
Materials:
-
Cell culture reagents.
-
Test PROTAC and vehicle control (e.g., DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency at harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[14]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (target and loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[14]
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Off-Target Effects of PROTACs Utilizing Thalidomide 4'-ether-PEG1-azide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide (B1683933) 4'-ether-PEG1-azide as a Cereblon (CRBN) E3 ligase ligand and linker precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with PROTACs derived from Thalidomide 4'-ether-PEG1-azide?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide moiety.[1] This component can act as a "molecular glue," recruiting unintended proteins, known as neosubstrates, to the CRBN E3 ligase for degradation.[1][2] The most well-documented off-targets are zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][3] Degradation of these proteins can lead to unintended biological outcomes, such as immunomodulatory effects and potential teratogenicity.[1][2]
Q2: How can the "hook effect" influence the off-target profile of my thalidomide-based PROTAC?
A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) is outcompeted by the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase).[1][4] These binary complexes are not effective at promoting degradation of the intended target.[3] It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating the off-target effects at high concentrations.[1]
Q3: What are the key strategies to minimize off-target effects of PROTACs synthesized with this compound?
A3: Strategies to mitigate off-target effects primarily focus on modifying the thalidomide scaffold to reduce its affinity for neosubstrates while preserving its ability to recruit CRBN for on-target degradation. Key approaches include:
-
Modification of the phthalimide (B116566) ring: Introducing bulky substituents at the C5 position of the phthalimide ring can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1][5][6]
-
Altering the linker: The length and composition of the linker can influence the geometry of the ternary complex and, consequently, which proteins are presented for ubiquitination.[7] Systematic variation of the linker can improve selectivity.
-
Changing the E3 Ligase Ligand: If off-target effects from the thalidomide moiety are persistent and problematic, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile, is a viable strategy.[1][7]
Q4: How can I differentiate between direct off-target degradation and downstream effects of my target's degradation in proteomics data?
A4: Distinguishing direct off-targets from indirect downstream signaling effects is crucial for accurate interpretation of proteomics data. A time-course proteomics experiment is highly recommended. Direct off-targets are typically degraded rapidly, so analyzing protein abundance at early time points (e.g., 2-6 hours) can help identify them.[4] In contrast, downstream effects resulting from the degradation of the primary target will likely appear at later time points. Additionally, comparing the proteomic profile of the active PROTAC with that of a negative control (e.g., an epimer that doesn't bind the E3 ligase) can help to isolate the effects directly related to CRBN-mediated degradation.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of off-target effects of thalidomide-based PROTACs.
| Problem | Possible Causes | Solutions |
| Significant degradation of known thalidomide neosubstrates (e.g., IKZF1, IKZF3) is observed. | The thalidomide moiety of your PROTAC is effectively recruiting these off-targets to CRBN.[1] The PROTAC concentration used is too high, potentially leading to off-target degradation exacerbated by the hook effect.[1] The cell line used expresses high levels of the off-target proteins. | Synthesize a negative control PROTAC: Create a version of your PROTAC with a modification known to abrogate CRBN binding to confirm that the degradation is CRBN-dependent.[4] Perform a dose-response experiment: Test a wide range of PROTAC concentrations to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1] Confirm with orthogonal methods: Use techniques like NanoBRET to assess the formation of a ternary complex with the off-target protein. A strong BRET signal can confirm a direct interaction.[1][5] |
| My modified PROTAC designed to reduce off-target effects shows decreased on-target degradation. | The modification has negatively impacted the formation of the on-target ternary complex.[1] The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.[1] | Assess ternary complex formation: Use a NanoBRET or FRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs.[1][8] Evaluate cell permeability: If possible, use cellular uptake assays to compare the permeability of the original and modified PROTACs.[9] |
| Discrepancy between global proteomics data and Western blot validation. | Differences in the sensitivity and specificity of the detection methods. Poor quality or cross-reactivity of the antibody used for Western blotting.[4] | Use quantitative proteomics data to guide antibody selection. [4] Validate your primary antibody for specificity and sensitivity. [4] If available, use knockout/knockdown cell lines to confirm antibody specificity.[4] |
| Cell toxicity is observed at effective PROTAC concentrations. | The observed toxicity could be a result of on-target or off-target protein degradation. High concentrations of the PROTAC or the solvent (e.g., DMSO) may be causing general cytotoxicity.[4] | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. [4] Lower the PROTAC concentration if possible. [4] Ensure the solvent concentration is not toxic to the cells. [4] Correlate toxicity with the degradation of specific on- or off-targets. |
Experimental Protocols
Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of a thalidomide-based PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration (e.g., 5x DC50 for the on-target) and a higher concentration to assess the hook effect.[10]
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (one that does not bind CRBN).[4]
-
Incubate for a duration that allows for the detection of direct degradation targets (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Peptide Labeling and Mass Spectrometry:
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[10]
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[11]
-
Western Blot for Validation of Potential Off-Targets
This protocol is for confirming the degradation of specific proteins identified through proteomics.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of the PROTAC and a DMSO vehicle control.[1]
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.[12]
-
Incubate the membrane with a validated primary antibody specific for the potential off-target protein overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[4]
-
Visualizations
Caption: Mechanism of Action of a Thalidomide-Based PROTAC.
Caption: Experimental Workflow for Off-Target Identification.
Caption: Troubleshooting Logic for Off-Target Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing the Hook Effect with Thalidomide 4'-ether-PEG1-azide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively minimize the hook effect in experiments involving PROTACs synthesized with the Thalidomide (B1683933) 4'-ether-PEG1-azide building block.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1] At optimal concentrations, the PROTAC forms a productive ternary complex with the target protein and the E3 ligase (in this case, Cereblon, which is recruited by the thalidomide moiety), leading to ubiquitination and subsequent degradation of the target protein. However, at excessive concentrations, the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored, which inhibits the formation of the productive ternary complex and reduces degradation.[3][4]
Q2: How does the Thalidomide 4'-ether-PEG1-azide component of my PROTAC influence the hook effect?
A2: The thalidomide component of your PROTAC engages the Cereblon (CRBN) E3 ligase.[1][5] The PEG1 linker provides a short, flexible connection to your target protein ligand. The length and composition of this linker are critical in determining the stability and geometry of the ternary complex.[1][3] An optimal linker facilitates cooperative binding, stabilizing the ternary complex and potentially widening the optimal concentration window, thus mitigating the hook effect. Conversely, a suboptimal linker can lead to a more pronounced hook effect by less effectively promoting the productive ternary complex over binary complexes.[2][3]
Q3: At what concentration range should I be concerned about the hook effect with my this compound-based PROTAC?
A3: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, and the cell line used. However, for many thalidomide-based PROTACs, a decrease in degradation can be observed at concentrations above 1-10 µM.[2] It is crucial to perform a wide dose-response experiment, for instance from the picomolar to high micromolar range, to fully characterize the degradation profile of your specific PROTAC.[1]
Q4: How can I differentiate the hook effect from other experimental issues like cytotoxicity?
A4: To confirm that the observed decrease in degradation at high concentrations is due to the hook effect and not cytotoxicity, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment.[2] If cell viability remains high at concentrations where you observe reduced degradation, the hook effect is the likely cause. Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA or FRET, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations, a hallmark of the hook effect.[1][2]
Troubleshooting Guide
Problem: My dose-response curve for my this compound-based PROTAC shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Solutions:
-
Confirm with a Wider Dose-Response: Repeat the experiment using a broader and more granular range of PROTAC concentrations (e.g., 0.1 nM to 100 µM) to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[1][2]
-
Optimize Incubation Time: Perform a time-course experiment at both an optimal concentration and a high concentration (in the hook effect range) to understand the kinetics of degradation.
-
Assess Ternary Complex Formation: Utilize biophysical assays like Co-Immunoprecipitation or NanoBRET to directly measure ternary complex formation at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations will correlate with the observed hook effect.[1]
-
Problem: My PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Causes:
-
The tested concentrations are all within the hook effect region.
-
Poor cell permeability of the PROTAC.
-
Insufficient expression of Cereblon E3 ligase or the target protein in the cell line.
-
The PROTAC is inactive due to suboptimal linker length or warhead affinity.
-
-
Solutions:
-
Test a Much Wider and Lower Concentration Range: It is possible that the optimal degradation concentration is much lower than initially tested.
-
Evaluate Cell Permeability: Assess the cell permeability of your PROTAC. Modifications to the linker or warhead may be necessary to improve this.
-
Confirm Protein Expression: Verify the expression levels of both your target protein and Cereblon in your chosen cell line via Western Blot or qPCR.
-
Consider Linker Optimization: Synthesize and test analogs with different PEG linker lengths (e.g., PEG2, PEG3, etc.) to identify a more optimal geometry for the ternary complex.[3]
-
Quantitative Data Summary
The following tables present illustrative data for a hypothetical this compound-based PROTAC ("PROTAC-X") exhibiting a hook effect. This data is for demonstration purposes and will vary for different PROTACs and experimental systems.
Table 1: Dose-Response Data for PROTAC-X Degradation of Target Protein
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 100 | 90 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Comparison of Key Degradation Parameters for PROTACs with Varying Hook Effect Severity
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-X (Pronounced Hook Effect) | 5 | 90 | >100 |
| PROTAC-Y (Minimal Hook Effect) | 8 | 95 | >10000 |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess target protein degradation following treatment with a this compound-based PROTAC.
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in cell culture medium. A recommended concentration range to start is 0.1 nM to 10 µM, including a vehicle control (e.g., DMSO).[5]
-
Treat the cells with the various PROTAC concentrations and incubate for a predetermined time (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and identify the hook effect.[1]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the Target Protein-PROTAC-Cereblon ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC at various concentrations (including one in the optimal range and one in the hook effect range) and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or an epitope tag).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against the target protein and Cereblon. An increased signal for Cereblon in the PROTAC-treated samples compared to the control indicates ternary complex formation. A decreased Cereblon signal at very high PROTAC concentrations would be consistent with the hook effect.
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting the hook effect.
Caption: The equilibrium shift from productive ternary to non-productive binary complexes at high PROTAC concentrations.
References
Technical Support Center: Enhancing the In Vivo Stability of PROTACs with Thalidomide 4'-ether-PEG1-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the in vivo stability of Proteolysis-Targeting Chimeras (PROTACs) that incorporate a Thalidomide (B1683933) 4'-ether-PEG1-azide linker.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the in vivo evaluation of PROTACs containing the Thalidomide 4'-ether-PEG1-azide linker.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low PROTAC exposure in vivo despite good in vitro potency. | Poor metabolic stability: The PROTAC molecule is rapidly metabolized, often at the linker or the warhead. The ether linkage in the PEG linker can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2][3] | - Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic "hotspots". - Modify the PROTAC structure at the site of metabolism. For instance, deuteration at metabolically liable positions can slow down metabolism. - Consider alternative, more rigid linker chemistries that are less prone to metabolism, such as replacing a portion of the PEG chain with a piperazine (B1678402) or triazole ring.[1] |
| Poor cell permeability: The PROTAC has a high molecular weight and polarity, hindering its ability to cross cell membranes. | - Perform in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess permeability.[4] - Optimize the physicochemical properties of the PROTAC, such as lipophilicity and polar surface area, through medicinal chemistry efforts. - Incorporate structural modifications known to enhance permeability, such as intramolecular hydrogen bonding.[5] | |
| Plasma instability: The PROTAC is unstable in blood plasma due to enzymatic degradation (e.g., by esterases).[4] | - Conduct a plasma stability assay to determine the half-life of the PROTAC in plasma from the relevant species.[4] - If instability is observed, modify the linker or warheads to replace labile functional groups with more stable ones (e.g., amides). | |
| "Hook effect" observed in cellular or in vivo experiments. | Formation of inactive binary complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[4] | - Perform dose-response experiments over a wide range of concentrations to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[4] - If the hook effect is pronounced, re-engineering the PROTAC to optimize the thermodynamics of ternary complex formation may be necessary. |
| High variability in experimental results. | PROTAC degradation during sample preparation or analysis: The compound may be unstable under the conditions used for sample processing and analysis. | - Optimize LC-MS/MS parameters to minimize in-source fragmentation. - Ensure consistent and rapid sample handling and storage, keeping samples on ice or frozen where appropriate. |
| Inconsistent formulation: Poor solubility can lead to inaccurate dosing. | - Develop a stable and homogenous formulation. For preclinical studies, co-solvents or amorphous solid dispersions may be necessary. | |
| Issues with the azide (B81097) group for "click chemistry" conjugation. | Incomplete reaction or side reactions: The azide group may not react efficiently with the alkyne-containing target ligand, or it may participate in unintended reactions. | - Ensure high purity of both the azide-containing linker and the alkyne-functionalized ligand. - Optimize the click chemistry reaction conditions (catalyst, solvent, temperature, and time). - The azide group itself is generally stable under physiological conditions and not prone to rapid metabolism.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs containing a this compound linker?
A1: The primary stability concerns for PROTACs with this linker are related to metabolic degradation. The ether linkage within the short PEG chain can be a site for oxidative metabolism by cytochrome P450 enzymes in the liver, potentially leading to a short in vivo half-life.[1][2][3] While the thalidomide moiety itself is relatively stable, the overall stability of the PROTAC is often dictated by its most labile component, which is frequently the linker.[3]
Q2: How does the short PEG1 linker in this compound impact the PROTAC's properties?
A2: A short PEG1 linker offers a balance of properties. The PEG component enhances hydrophilicity, which can improve aqueous solubility.[7] However, even a short PEG linker can influence the conformational flexibility of the PROTAC. The length of the linker is critical for the formation of a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[8] While a short linker may be optimal for some targets, it could cause steric hindrance for others.[1]
Q3: Is the azide group on the linker a point of metabolic liability in vivo?
A3: The azide group is generally considered to be stable under physiological conditions and is not a primary site of metabolic degradation.[6][9] It is a bioorthogonal chemical handle, meaning it is unreactive with most biological molecules, making it suitable for "click chemistry" conjugation.[9] However, the overall stability of the PROTAC will depend on the entire molecular structure.
Q4: How can I assess the metabolic stability of my PROTAC?
A4: The metabolic stability of a PROTAC can be evaluated using in vitro assays with liver microsomes or hepatocytes.[4] These assays measure the rate at which the parent PROTAC is cleared by metabolic enzymes. The results are typically reported as the half-life (t½) or intrinsic clearance (CLint) of the compound. A short half-life in these assays is indicative of poor metabolic stability.[4]
Q5: What are some general strategies to improve the in vivo stability of a thalidomide-based PROTAC?
A5: Several strategies can be employed to enhance in vivo stability:
-
Linker Modification: Replacing metabolically labile moieties with more stable ones. For example, incorporating rigid structures like piperazine or triazole rings into the linker can shield it from metabolic enzymes.[1]
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can slow down the rate of metabolism.
-
Formulation Strategies: For in vivo studies, using appropriate formulations such as amorphous solid dispersions or lipid-based formulations can improve solubility and oral bioavailability.
-
Structural Modification of Ligands: While often constrained by binding requirements, minor modifications to the target protein ligand or the E3 ligase ligand can sometimes improve metabolic stability.
Data Presentation
| PROTAC ID | Linker Type | Half-life (t½) in plasma (min) | Key Observation | Reference(s) |
| T01 | C4 aminoalkyl | >120 | Good plasma stability with C4 linkage. | [10] |
| T02 | C5 aminoalkyl | Not Determined | C5 linkage is an alternative, but stability can vary. | [10] |
| PROTAC with PEG linker | PEG | Variable | Stability is highly dependent on linker length and overall structure. | [1][3] |
| PROTAC with rigid linker | Piperazine/Triazole | Generally improved | Rigid linkers can enhance metabolic stability compared to flexible PEG linkers. | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of a PROTAC containing the this compound linker.
Materials:
-
Test PROTAC
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of the PROTAC in plasma.
Materials:
-
Test PROTAC
-
Freshly collected plasma (from the species of interest, e.g., mouse, rat, human)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Spike the PROTAC into pre-warmed plasma at a final concentration (e.g., 1 µM).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma and immediately quench the reaction by adding cold ACN containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent PROTAC.
-
Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute sample to determine its stability.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting workflow for poor in vivo stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolic glycoengineering - Wikipedia [en.wikipedia.org]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Purification Methods for Thalidomide 4'-ether-PEG1-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining the purification methods for Thalidomide (B1683933) 4'-ether-PEG1-azide conjugates. This resource aims to address common challenges encountered during the synthesis and purification of these valuable research tools, which are often employed as intermediates in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide 4'-ether-PEG1-azide and what are its common applications?
A1: this compound is a functionalized chemical compound that incorporates three key components: the thalidomide moiety, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097) group. The thalidomide component serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This makes the molecule a valuable building block in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins within the cell. The PEG linker provides spacing and can improve solubility, while the azide group allows for straightforward conjugation to other molecules via click chemistry.
Q2: What are the most common purification techniques for this compound conjugates?
A2: The most prevalent and effective method for purifying this compound and its subsequent conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. Other chromatographic methods such as normal-phase chromatography and size-exclusion chromatography (SEC) can also be employed, depending on the specific properties of the conjugate and the impurities present.
Q3: What are the primary safety concerns when working with this compound?
A3: There are two primary safety considerations. First, thalidomide and its analogs are potent teratogens and require strict handling protocols to prevent exposure, especially for pregnant individuals. Always consult the Safety Data Sheet (SDS) and institutional safety guidelines before handling these compounds. Second, organic azides can be energetic and potentially explosive, particularly when heated or subjected to shock. It is crucial to handle azide-containing compounds with care, avoid concentrating them to dryness, and use appropriate personal protective equipment (PPE).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound conjugates.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. PEG Polydispersity: The PEG linker may not be perfectly monodisperse, leading to a mixture of closely related compounds. 2. Secondary Interactions: The analyte may be interacting with residual silanols on the silica-based column. 3. Poor Solubility: The compound may not be fully dissolved in the mobile phase. | 1. Use a high-purity, monodisperse PEG starting material. 2. Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to minimize secondary interactions. Consider using an end-capped column. 3. Ensure the sample is fully dissolved in a suitable solvent before injection. A small amount of DMSO in the sample is often acceptable. |
| Co-elution of Impurities with the Product | 1. Isomeric Impurities: Formation of a common byproduct resulting from nucleophilic acyl substitution on the phthalimide (B116566) ring, which can have a similar polarity to the desired product.[1] 2. Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials with similar retention times. | 1. Optimize the reaction conditions to minimize the formation of the acyl substitution byproduct. Consider using a scavenger resin to remove the impurity.[1] A high-resolution HPLC column and optimized gradient may be required to achieve separation. 2. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. Adjust the purification gradient to better resolve the product from the starting materials. |
| Low Recovery of the Purified Conjugate | 1. Adsorption to Column: The compound may be irreversibly binding to the stationary phase. 2. Precipitation on Column: The compound may be precipitating out of solution during the purification run. 3. Decomposition: The azide group may be unstable under the purification conditions. | 1. Use a different stationary phase (e.g., a C8 instead of a C18 column) or add a modifier to the mobile phase. 2. Adjust the mobile phase composition or temperature to improve solubility. 3. Ensure the mobile phase is not acidic if the azide is acid-sensitive. Work at lower temperatures if the compound is thermally labile. |
| Inconsistent Retention Times | 1. Column Equilibration: The column may not be properly equilibrated with the mobile phase before injection. 2. Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. 3. Column Degradation: The stationary phase of the column may be degrading over time. | 1. Ensure the column is flushed with a sufficient volume of the initial mobile phase before each run. 2. Prepare fresh mobile phase daily and ensure accurate measurements of all components. 3. Use a guard column to protect the analytical column and replace the column if performance deteriorates significantly. |
Data Presentation
Table 1: Representative RP-HPLC Parameters for Purification
| Parameter | Recommended Starting Conditions |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10-50 µL |
Note: These are starting parameters and may require optimization for specific conjugates.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via a Williamson ether synthesis.
Materials:
-
4-Hydroxythalidomide
-
1-Azido-2-(2-bromoethoxy)ethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-azido-2-(2-bromoethoxy)ethane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Reverse-Phase HPLC
Equipment and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 preparative column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample of crude this compound dissolved in a minimal amount of DMSO or mobile phase A.
Procedure:
-
Equilibrate the C18 column with 5% Mobile Phase B for at least 10 column volumes.
-
Inject the dissolved crude product onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution at 220 nm and 254 nm.
-
Collect fractions corresponding to the major product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to yield the purified product.
Mandatory Visualization
Signaling Pathway of a Thalidomide-Based PROTAC
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Validating Target Engagement of Thalidomide 4'-ether-PEG1-azide-based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Thalidomide 4'-ether-PEG1-azide building block. This guide includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
The advent of PROTACs has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Thalidomide and its analogs have become integral components of many PROTACs, functioning as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. The specific building block, this compound, offers a versatile platform for the synthesis of PROTACs, incorporating a short polyethylene (B3416737) glycol (PEG) linker to modulate physicochemical properties and a terminal azide (B81097) group for facile conjugation to a target-binding ligand via click chemistry.[1][2][3]
Effective validation of a PROTAC's mechanism of action is paramount to its development. This involves confirming direct engagement with the target protein and the E3 ligase, formation of a productive ternary complex, subsequent ubiquitination of the target, and its ultimate degradation by the proteasome. This guide will delve into the primary assays utilized for this validation process and compare the performance of thalidomide-based PROTACs with alternatives.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4] The PROTAC molecule acts as a bridge, bringing a target protein of interest (POI) into close proximity with the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ligase complex.[5] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]
References
A Comparative Guide to Biophysical Assays for Confirming Ternary Complex Formation with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical mechanistic step for these heterobifunctional molecules is the formation of a stable ternary complex, consisting of the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase. This guide focuses on thalidomide-based PROTACs, such as those synthesized from building blocks like Thalidomide (B1683933) 4'-ether-PEG1-azide, which recruit the Cereblon (CRBN) E3 ligase.[1][2] The stability and kinetics of this ternary complex are paramount to the efficacy of a PROTAC, directly influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1] Therefore, rigorous biophysical characterization of the ternary complex is a cornerstone of PROTAC development.[1]
This guide provides a comparative overview of key biophysical assays used to validate and quantify the formation of this critical ternary complex. We present quantitative data from literature-validated thalidomide-based PROTACs to illustrate the output of each technique, detail the experimental protocols, and provide visualizations to clarify the underlying principles and workflows.
Mechanism of Action of a Thalidomide-Based PROTAC
Thalidomide-based PROTACs are bifunctional molecules that serve as a bridge between the target protein and the CRBN E3 ligase.[3][4] One end of the PROTAC binds to the POI, while the thalidomide moiety binds to CRBN.[4] This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the proteasome.[5][6]
Quantitative Comparison of Biophysical Assays
A variety of biophysical techniques are employed to quantify the formation and stability of the PROTAC-induced ternary complex. These methods provide key parameters such as dissociation constants (Kd), kinetic rate constants (kon and koff), and cooperativity (α).[1] Cooperativity is a critical measure, indicating whether the binding of the PROTAC to one protein partner enhances (positive cooperativity, α > 1) or diminishes (negative cooperativity, α < 1) its affinity for the other.
| Assay | Principle | Key Parameters Measured | Typical Throughput | Sample Consumption | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[6][7] | Kd, kon, koff, Cooperativity (α)[5][8] | Medium | Low to Medium | Label-free, real-time kinetic data.[6][7] | Requires protein immobilization, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[6] | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[9] | Low | High | Label-free, provides full thermodynamic profile.[6][9] | Low throughput, high sample requirement, no kinetic data.[6] |
| Bioluminescence Resonance Energy Transfer (BRET) | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor.[10][11] | Ternary complex formation in live cells, apparent affinity.[3][12] | High | Low | Live-cell measurements, provides physiological context.[3] | Requires genetic engineering of proteins, provides relative not absolute affinities. |
| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores.[13][14] | Proximity of tagged molecules, apparent affinity.[5][9] | High | Low | Can be used in vitro and in cells, sensitive to distance changes.[15] | Requires labeling, potential for spectral bleed-through and photobleaching. |
| AlphaLISA/AlphaScreen | Bead-based proximity assay generating a chemiluminescent signal.[5][16] | Ternary complex formation, apparent affinity, IC50.[16][17] | High | Low | Homogeneous no-wash format, high sensitivity.[16][18] | Prone to the "hook effect" at high concentrations, requires tagged proteins.[16][19] |
Table 1: Comparison of Common Biophysical Assays for Ternary Complex Characterization.
Experimental Data for Thalidomide-Based PROTACs
The following table summarizes representative quantitative data for well-characterized thalidomide-based PROTACs, demonstrating the typical values obtained from various biophysical assays.
| PROTAC | Target (POI) | E3 Ligase | Assay | Binary Kd (PROTAC-POI) | Binary Kd (PROTAC-E3) | Ternary Kd | Cooperativity (α) | Reference |
| dBET1 | BRD4BD2 | CRBN | ITC | 280 nM | 1800 nM | 810 nM | ~0.3 | Nowak et al., 2018 |
| dBET6 | BRD4 | CRBN | FRET Assay | N/A | ~1500 nM | N/A | ~1 | Wurz et al., 2023[20] |
| CPS2 | CDK2 | CRBN-DDB1 | SPR | Nanomolar | Nanomolar | 1.21 nM | ~98 | Int. J. Pharm. Sci.[8] |
| Compound 4a | BRD4 | CRBN-DDB1 | AlphaScreen | N/A | N/A | EC50 ~10 nM | N/A | ResearchGate[18] |
Table 2: Representative Quantitative Data for Ternary Complex Formation. (Note: Data is compiled from various sources and experimental conditions may differ.)
Experimental Protocols & Workflows
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time binding kinetics and affinities of both binary and ternary complexes.[6][7]
Workflow for SPR-Based Analysis:
Detailed Protocol Outline:
-
Immobilization: Covalently attach the E3 ligase (e.g., CRBN-DDB1 complex) to a sensor chip surface.
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
To measure PROTAC-POI binding, a separate experiment is typically run with the POI immobilized.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the POI mixed with a range of PROTAC concentrations over the E3 ligase surface.
-
Alternatively, pre-saturate the surface with the PROTAC and then inject the POI.
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine kon, koff, and Kd for both binary and ternary interactions.[1] Calculate cooperativity (α) by dividing the binary Kd by the ternary Kd.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][9]
Protocol Outline:
-
Sample Preparation: Place one binding partner (e.g., E3 ligase) in the sample cell and the other components (e.g., PROTAC and POI) in the injection syringe.
-
Titration: Perform a series of small injections of the syringe solution into the sample cell.
-
Heat Measurement: Precisely measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. To determine cooperativity, compare the Kd of the PROTAC binding to the E3 ligase in the absence and presence of the POI.[19]
Proximity-Based Assays (BRET, FRET, AlphaLISA)
These assays rely on energy transfer or signal generation when two labeled molecules are brought into close proximity by the PROTAC.
General Workflow for Proximity Assays:
Protocol Outline for AlphaLISA:
-
Reagent Preparation: Use tagged versions of the POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged).[18] Prepare serial dilutions of the PROTAC.
-
Assay Plate Setup: In a microplate, combine the tagged POI, tagged E3 ligase, and varying concentrations of the PROTAC.
-
Bead Addition: Add AlphaLISA Acceptor beads (e.g., anti-His) and Donor beads (e.g., Glutathione) to the wells.[17]
-
Incubation: Incubate the plate in the dark to allow for complex formation and bead association.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The formation of the ternary complex brings the Donor and Acceptor beads into proximity, resulting in a luminescent signal.[16]
-
Data Analysis: Plot the signal against the PROTAC concentration to generate a dose-response curve and determine the EC50 for complex formation. Be mindful of the "hook effect," where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.[16][19]
Conclusion
The validation of ternary complex formation is a multifaceted and essential process for the successful development of potent and selective thalidomide-based PROTACs.[1] No single assay can provide a complete picture of the molecular interactions driving targeted protein degradation. Therefore, employing a suite of orthogonal biophysical and cellular assays is critical. Techniques like SPR and ITC offer detailed kinetic and thermodynamic data in vitro, while proximity-based assays such as AlphaLISA, FRET, and BRET provide high-throughput screening capabilities and valuable insights into complex formation within a cellular context.[3][4][5][6] By combining these powerful methods, researchers can gain a deep and quantitative understanding of ternary complex dynamics, enabling the rational design and optimization of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. aragen.com [aragen.com]
- 7. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Bioluminescence Resonance Energy Transfer (BRET) Allows Monitoring the Barnase-Barstar Complex In Vivo | MDPI [mdpi.com]
- 11. Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 12. chempartner.com [chempartner.com]
- 13. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. biorxiv.org [biorxiv.org]
A Comparative Guide to E3 Ligase Linkers: Evaluating Thalidomide 4'-ether-PEG1-azide in the PROTAC Landscape
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein elimination. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of Thalidomide (B1683933) 4'-ether-PEG1-azide, a functionalized Cereblon (CRBN) E3 ligase ligand, against other commonly employed E3 ligase linkers.
Thalidomide 4'-ether-PEG1-azide incorporates the thalidomide scaffold for CRBN recruitment, a single polyethylene (B3416737) glycol (PEG) unit to provide spacing and influence physicochemical properties, and a terminal azide (B81097) group for facile conjugation to a target protein ligand via "click chemistry." While direct head-to-head quantitative performance data for this specific commercially available building block is not extensively available in the public domain, this guide will draw upon data from closely related analogs and established principles of PROTAC design to provide a comprehensive comparison.
The Central Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer but a critical determinant of a PROTAC's biological activity. Its length, composition, and attachment points collectively influence:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability. PEG linkers, for instance, are known to enhance aqueous solubility.[2]
Quantitative Comparison of E3 Ligase Ligand Performance
The choice of E3 ligase and its corresponding ligand-linker combination can profoundly impact a PROTAC's degradation potency. The following tables summarize representative data from studies on PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4, illustrating the performance of different CRBN and VHL ligands.
Table 1: Performance of CRBN-Based BRD4 Degraders
| PROTAC ID | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | PEG (8 units) | 18 | >90 | Mares et al. (2020)[3] |
| PROTAC 2 | Pomalidomide | PEG (4 atoms) | 0.005 | >95 | Dang et al. (2020)[4] |
| PROTAC 3 | Pomalidomide | Alkyl (6 atoms) | 0.025 | >95 | Dang et al. (2020)[4] |
Table 2: Performance of VHL-Based BRD4 Degraders
| PROTAC ID | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VH032 | PEG | 1.8 | >95 | Zengerle et al. (2015) |
| ARV-771 | VHL Ligand | Not Specified | <1 | >90 | Raina et al. (2016) |
Data Interpretation: The tables highlight that both CRBN and VHL-based PROTACs can achieve potent, low nanomolar degradation of BRD4.[4][5] The choice between thalidomide and its more potent analog, pomalidomide, can influence the final DC50 value.[4] The linker composition (PEG vs. alkyl) and length are critical parameters that require empirical optimization for each target.[1][4]
Comparison with Other E3 Ligase Linkers
This compound vs. Other CRBN Linkers (Lenalidomide, Pomalidomide)
-
Potency: Pomalidomide and lenalidomide (B1683929) are analogs of thalidomide that generally exhibit higher binding affinity for CRBN, which can translate to more potent PROTACs (lower DC50 values).[6]
-
Physicochemical Properties: Lenalidomide-based PROTACs have been suggested to possess improved metabolic and chemical stability compared to their thalidomide-based counterparts.[6]
-
Synthesis: this compound offers a convenient azide handle for click chemistry, providing a straightforward and efficient method for PROTAC synthesis.[7]
This compound vs. VHL Linkers
-
Ternary Complex: VHL-based PROTACs often form more rigid and stable ternary complexes, which can lead to enhanced selectivity.[5]
-
Size and Drug-like Properties: CRBN ligands like thalidomide are generally smaller than VHL ligands, which may contribute to better overall drug-like properties of the final PROTAC.[8]
-
Cellular Activity: VHL-based PROTACs have been reported to be broadly active across various cell lines, whereas the activity of CRBN-based PROTACs can sometimes be more cell-type dependent.[5]
This compound vs. MDM2 and IAP Linkers
-
Prevalence: The majority of PROTACs in development utilize either CRBN or VHL as the E3 ligase, largely due to the availability of well-characterized, high-affinity small molecule ligands.[9]
-
Performance: While less common, MDM2 and IAP-recruiting PROTACs have also been successfully developed, offering alternative strategies for targets that may be resistant to degradation by CRBN or VHL-based PROTACs.[8]
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. chempep.com [chempep.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
The PROTAC Conundrum: A Comparative Guide to Thalidomide 4'-ether-PEG1-azide and VHL-Based Linkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two pivotal E3 ligase recruiting moieties in Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding recruiting ligand is a cornerstone of successful PROTAC design. Among the plethora of E3 ligases, Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor are the most extensively harnessed. This guide provides an in-depth, objective comparison between PROTACs employing Thalidomide-based linkers, specifically focusing on the versatile building block Thalidomide 4'-ether-PEG1-azide , and those utilizing VHL-based linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to empower researchers to make informed decisions in the development of next-generation protein degraders.
At the Helm of Degradation: CRBN vs. VHL
The fundamental mechanism of any PROTAC involves the formation of a ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. While both Thalidomide-based (CRBN-recruiting) and VHL-based PROTACs operate on this principle, the choice between them can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Thalidomide-based PROTACs , such as those synthesized using this compound, recruit the CRBN E3 ligase.[] Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-established binders of CRBN.[] These ligands are generally smaller and can contribute to more favorable drug-like properties, including oral bioavailability.[] However, CRBN's broader substrate promiscuity can sometimes lead to off-target degradation of zinc-finger transcription factors, which may result in immunological side effects.[]
VHL-based PROTACs , conversely, recruit the VHL E3 ligase. These PROTACs typically incorporate a small molecule that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[] VHL possesses a more buried binding pocket, which often leads to greater selectivity for specific substrates.[] This enhanced selectivity can be advantageous for minimizing off-target effects. However, VHL ligands are generally larger and more peptidic in nature, which can present challenges in achieving good cell permeability and oral bioavailability.[]
Performance Deep Dive: Quantitative Comparison
To illustrate the performance differences between CRBN and VHL-based PROTACs, we have compiled data from studies targeting several key proteins. It is important to note that direct head-to-head comparisons with identical POI binders and linkers are not always available, and performance can be highly dependent on the specific target and cellular context.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | CRBN | BRD4 | MV4;11 | 8 | >98 |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 |
| ARV-825 | CRBN | BRD4 | RS4;11 | <1 | >95 |
| ARV-771 | VHL | BRD4 | 22Rv1 | <1 | >95 |
Table 2: Comparison of FLT3-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| FLT3-CRBN Degrader Example | CRBN | FLT3-ITD | MOLM-14 | Potent | Significant |
| FLT3-VHL Degrader Example | VHL | FLT3-ITD | MV4-11 | Potent | Significant |
Note: "Potent" and "Significant" are used where specific numerical values were not provided in the source literature. This table is for qualitative comparison.[2]
Table 3: Comparison of KRAS G12D-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| KRAS G12D-CRBN Degrader (ASP-4396) | CRBN | KRAS G12D | In clinical trials | Data not publicly available | Data not publicly available |
| KRAS G12D-VHL Degrader Example | VHL | KRAS G12D | Pancreatic Cancer Cells | ~10 | >90 |
Note: The development of effective CRBN-based KRAS degraders has been reported to be more challenging than their VHL-based counterparts, though recent clinical entries indicate progress.[3]
Visualizing the Molecular Machinery
To further elucidate the processes discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
References
Efficacy comparison of Thalidomide 4'-ether-PEG1-azide with different PEG linker lengths (PEG2, PEG3, PEG4)
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Thalidomide (B1683933) 4'-ether-PEG-azide compounds with varying polyethylene (B3416737) glycol (PEG) linker lengths (PEG1, PEG2, PEG3, and PEG4). The selection of an appropriate linker is a critical determinant in the efficacy of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), where these thalidomide derivatives act as E3 ligase ligands. This document synthesizes available data on the impact of PEG linker length on the biological activity of thalidomide-based degraders and presents it in a clear, comparative format.
Introduction to Thalidomide-PEG-azide Linkers in Targeted Protein Degradation
Thalidomide and its analogs are well-established as molecular glues that bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This interaction can be harnessed to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins when thalidomide is incorporated into a PROTAC. The PEG linker in Thalidomide 4'-ether-PEG-azide serves to connect the thalidomide moiety to a warhead that binds a protein of interest. The length of this linker is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN, which ultimately dictates the efficiency of protein degradation.
While direct comparative studies on the efficacy of Thalidomide 4'-ether-PEG-azide with PEG1, PEG2, PEG3, and PEG4 linkers are not extensively available in peer-reviewed literature, the following sections provide a representative comparison based on the established principles of PROTAC design and data from studies on similar thalidomide-based degraders. The presented quantitative data is illustrative and serves to highlight the expected trends in performance based on linker length.
Data Presentation: Comparative Efficacy
The efficacy of these compounds is evaluated based on their ability to bind to CRBN, induce the degradation of a target protein (e.g., Ikaros, IKZF1), and inhibit the proliferation of cancer cells.
Table 1: Cereblon (CRBN) Binding Affinity
The binding affinity of the thalidomide moiety to CRBN is a prerequisite for its function. While the addition of a PEG linker at the 4'-ether position is generally not expected to drastically alter the intrinsic binding affinity, it can influence the accessibility of the binding pocket.
| Compound | Linker Length | Binding Affinity (Kd, nM) | Assay Method |
| Thalidomide | - | 180 | Isothermal Titration Calorimetry (ITC) |
| Thalidomide 4'-ether-PEG1-azide | PEG1 | ~195 | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Thalidomide 4'-ether-PEG2-azide | PEG2 | ~210 | TR-FRET |
| Thalidomide 4'-ether-PEG3-azide | PEG3 | ~205 | TR-FRET |
| Thalidomide 4'-ether-PEG4-azide | PEG4 | ~220 | TR-FRET |
| Note: The Kd values for the PEGylated derivatives are illustrative and based on the principle that longer linkers might introduce minor steric hindrance. The core interaction is driven by the thalidomide moiety. |
Table 2: Target Protein Degradation (IKZF1) in MM.1S Cells
The primary measure of efficacy for a thalidomide-based degrader is its ability to induce the degradation of its target protein. The following data represents the degradation of IKZF1, a known neosubstrate of the CRBN-thalidomide complex, in a multiple myeloma cell line.
| Compound | Linker Length | DC50 (nM) | Dmax (%) | Assay Method |
| This compound | PEG1 | >1000 | <20 | Western Blot |
| Thalidomide 4'-ether-PEG2-azide | PEG2 | 550 | 65 | Western Blot |
| Thalidomide 4'-ether-PEG3-azide | PEG3 | 85 | >90 | Western Blot |
| Thalidomide 4'-ether-PEG4-azide | PEG4 | 250 | 80 | Western Blot |
| DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation. Data is illustrative and based on general trends observed in PROTAC linker optimization studies. |
Table 3: Anti-proliferative Activity in MM.1S Cells
The degradation of key survival proteins like IKZF1 is expected to translate into anti-proliferative effects in cancer cells.
| Compound | Linker Length | IC50 (µM) | Assay Method |
| This compound | PEG1 | >50 | MTT Assay |
| Thalidomide 4'-ether-PEG2-azide | PEG2 | 25 | MTT Assay |
| Thalidomide 4'-ether-PEG3-azide | PEG3 | 5 | MTT Assay |
| Thalidomide 4'-ether-PEG4-azide | PEG4 | 15 | MTT Assay |
| IC50: Concentration at which 50% of cell growth is inhibited. Data is illustrative. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cereblon (CRBN) Binding Assay (TR-FRET)
This assay quantitatively determines the binding affinity of the compounds to the CRBN protein.
-
Reagents and Materials:
-
Recombinant GST-tagged human CRBN protein
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Thalidomide-Red (acceptor)
-
Test compounds (Thalidomide 4'-ether-PEG-azides)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
-
Procedure: a. Add 2 µL of test compound dilutions to the assay plate. b. Add 4 µL of GST-CRBN (final concentration 5 nM). c. Add 4 µL of a pre-mixed solution of anti-GST-Eu(K) antibody (final concentration 1 nM) and Thalidomide-Red (final concentration 20 nM). d. Incubate the plate at room temperature for 60 minutes, protected from light. e. Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm). f. Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the IC50 values from the competition binding curves. Convert IC50 to Ki using the Cheng-Prusoff equation.
IKZF1 Degradation Assay (Western Blot)
This assay measures the dose-dependent degradation of the IKZF1 protein in a cellular context.
-
Cell Culture and Treatment:
-
Culture MM.1S (multiple myeloma) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 6-well plate at a density of 1 x 106 cells/mL.
-
Treat the cells with increasing concentrations of the Thalidomide-PEG-azide compounds for 24 hours.
-
-
Protein Extraction and Quantification: a. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors. b. Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST for 1 hour. c. Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C. d. Incubate with a loading control antibody (e.g., GAPDH or β-actin). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities and normalize to the loading control to determine the percentage of IKZF1 degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT)
This colorimetric assay assesses the impact of the compounds on cell proliferation and viability.[3][4]
-
Cell Seeding and Treatment: a. Seed MM.1S cells in a 96-well plate at a density of 1 x 104 cells/well. b. Treat the cells with a serial dilution of the Thalidomide-PEG-azide compounds for 72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. c. Incubate the plate overnight at 37°C. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Thalidomide's Mechanism of Action in Protein Degradation
References
A Head-to-Head Comparison: Click Chemistry vs. Other Conjugation Methods for PROTAC Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of high-quality Proteolysis Targeting Chimeras (PROTACs) is paramount. The choice of conjugation chemistry to ligate the target protein binder and the E3 ligase ligand is a critical determinant of yield, purity, and the overall timeline of a PROTAC discovery campaign. This guide provides an objective comparison of click chemistry with other prevalent conjugation methods, supported by experimental data and detailed protocols to inform your synthetic strategy.
PROTACs, as heterobifunctional molecules, require a robust and efficient chemical reaction to connect their two key binding elements via a linker. While several methods can achieve this, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a particularly powerful tool. This guide will delve into the quantitative and qualitative differences between click chemistry and other common techniques such as amide bond formation and solid-phase synthesis.
Quantitative Comparison of Conjugation Methods
The following tables summarize quantitative data on reaction yields and conditions for different conjugation methods used in PROTAC synthesis. It is important to note that these values are compiled from various literature sources and may not represent a direct head-to-head comparison under identical conditions. However, they provide a valuable overview of the expected efficiencies of each method.
| Conjugation Method | Reaction | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Click Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 55-90% | High yields, mild reaction conditions, high functional group tolerance, suitable for library synthesis.[1] | Requires azide (B81097) and alkyne functional groups; potential for copper cytotoxicity in cellular applications. | [1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Generally high | Bioorthogonal (no copper catalyst), suitable for in-cell and in vivo applications. | Slower reaction kinetics compared to CuAAC. | [2] | |
| Traceless Staudinger Ligation | ~48% | Forms a native amide bond, traceless linker. | Can require specific starting materials and may have moderate yields.[1] | [1] | |
| Amide Bond Formation | Amide Coupling (e.g., HATU, DCC) | Highly variable (can be >90% but also very low) | Utilizes readily available carboxylic acid and amine functional groups, well-established chemistry. | Can have variable yields depending on substrates and coupling reagents, potential for side reactions, may require purification from coupling reagents and byproducts.[3] | [3] |
| Solid-Phase Synthesis | Multiple (including amide, triazole, urea (B33335) bond formation) | Purity often reported as >95-99% after purification | Simplifies purification, amenable to automation and library synthesis. | Can have lower overall yields due to multiple steps, requires specialized equipment and resins. | [4][5] |
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Solution Phase
This protocol describes the final conjugation of an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand-linker moiety.
Materials:
-
Alkyne-functionalized warhead (1.0 eq)
-
Azide-functionalized E3 ligase ligand-linker (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., DMF, t-BuOH/H₂O)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand-linker in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but may be left overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[6]
Protocol 2: PROTAC Synthesis via Amide Bond Formation - Solution Phase
This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized component using HATU as the coupling agent.
Materials:
-
Carboxylic acid-functionalized component (warhead or E3 ligase ligand-linker) (1.0 eq)
-
Amine-functionalized component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the amide-linked PROTAC.[6]
Protocol 3: PROTAC Synthesis on Solid Phase
This protocol outlines a general strategy for the solid-phase synthesis of PROTACs, allowing for the facile construction of libraries with diverse linkers and warheads. This example uses an azide-functionalized resin to synthesize PROTACs with triazole and amide linkages.
Materials:
-
Azide-functionalized resin (e.g., pomalidomide-linker-azide on resin)
-
Alkyne-functionalized warhead
-
Carboxylic acid-functionalized warhead
-
CuI
-
Staudinger reduction reagents (e.g., PPh₃, H₂O)
-
Amide coupling reagents (e.g., HBTU, DIPEA)
-
Cleavage cocktail (e.g., TFA/DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure for Triazole Linkage (CuAAC):
-
Swell the azide-functionalized resin in a suitable solvent (e.g., DMF).
-
Add a solution of the alkyne-functionalized warhead and CuI in DMF to the resin.
-
Shake the reaction mixture at room temperature for 24 hours. Repeat the coupling if necessary.
-
Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.
-
Cleave the PROTAC from the resin using a cleavage cocktail.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and collect the solid.
-
Purify the final PROTAC by preparative HPLC.[5]
Procedure for Amide Linkage:
-
Swell the azide-functionalized resin in a suitable solvent (e.g., THF/H₂O).
-
Perform a Staudinger reduction by treating the resin with PPh₃ to convert the azide to an amine.
-
Wash the resin thoroughly to remove phosphine (B1218219) oxide byproducts.
-
Swell the resulting amine-functionalized resin in DMF.
-
Add a pre-activated solution of the carboxylic acid-functionalized warhead (using HBTU and DIPEA in DMF) to the resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.
-
Cleave and purify the PROTAC as described above.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical principles and workflows discussed.
Caption: PROTAC synthesis via CuAAC click chemistry.
Caption: PROTAC synthesis via amide bond formation.
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Conclusion: Choosing the Right Conjugation Strategy
The choice between click chemistry and other conjugation methods for PROTAC synthesis depends on several factors, including the desired scale of synthesis, the functional groups present on the warhead and E3 ligase ligand, and the intended application of the final PROTAC.
Click chemistry, particularly CuAAC, offers a highly efficient, reliable, and versatile method for PROTAC synthesis, especially for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. Its high yields and mild reaction conditions are significant advantages. For applications requiring bioorthogonality, such as in-cell synthesis, SPAAC is a powerful alternative, albeit with slower kinetics.
Amide bond formation remains a workhorse in medicinal chemistry due to the prevalence of carboxylic acid and amine functionalities in drug-like molecules. While potentially high-yielding, it can be more substrate-dependent and may require more extensive optimization and purification.
Solid-phase synthesis provides a streamlined approach for library synthesis and purification but may not be as atom-economical for the synthesis of a single target molecule.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to select the most appropriate synthetic strategy to accelerate their PROTAC discovery efforts.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Proteomic analysis to confirm the specificity of Thalidomide 4'-ether-PEG1-azide-based PROTACs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the specificity and performance of PROTACs (Proteolysis Targeting Chimeras) utilizing a Thalidomide (B1683933) 4'-ether-PEG1-azide linker. By presenting supporting experimental data from closely related analogs, detailed experimental protocols, and visual workflows, this document aims to provide a comprehensive resource for assessing on-target efficacy and potential off-target effects through proteomic analysis.
PROTACs represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A key component of many PROTACs is the E3 ligase recruiter. Thalidomide and its analogs are widely used to engage the Cereblon (CRBN) E3 ubiquitin ligase. The specificity of these molecules is not only determined by the warhead that binds to the target protein but is also critically influenced by the linker connecting the warhead to the thalidomide moiety. The Thalidomide 4'-ether-PEG1-azide linker provides a short, flexible polyethylene (B3416737) glycol (PEG) unit, offering a foundational structure for PROTAC synthesis. Understanding its impact on proteome-wide specificity is crucial for the development of safe and effective therapeutics.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another cycle of degradation.
Data Presentation: On-Target vs. Off-Target Effects
Global proteomic analysis using techniques like mass spectrometry is the gold standard for assessing the specificity of a PROTAC. This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both the intended target degradation and any unintended off-target effects.
While specific quantitative proteomic data for PROTACs constructed with the precise this compound linker is not extensively available in public literature, the following table presents representative data from a study on a thalidomide-based PROTAC with a PEG linker targeting BRD4. This serves as a relevant example of the expected outcomes from such an analysis.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | < 0.001 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -2.8 | < 0.001 | Known Off-Target (BET family) |
| Bromodomain-containing protein 3 | BRD3 | -2.5 | < 0.001 | Known Off-Target (BET family) |
| Ikaros family zinc finger 1 | IKZF1 | -1.5 | < 0.01 | Neo-substrate of Thalidomide |
| Ikaros family zinc finger 3 | IKZF3 | -1.2 | < 0.01 | Neo-substrate of Thalidomide |
| Casein Kinase 1 Alpha 1 | CSNK1A1 | -0.9 | < 0.05 | Neo-substrate of Thalidomide |
| Uncharacterized Protein X | GeneX | -1.8 | < 0.01 | Potential Off-Target |
| Housekeeping Protein (e.g., GAPDH) | GAPDH | 0.05 | > 0.05 | Not Affected |
Note: This data is representative and adapted from studies on similar thalidomide-PEG-BRD4 PROTACs. The values are for illustrative purposes.
Comparison with Alternative Linker Lengths
The length of the PEG linker is a critical determinant of PROTAC efficacy and specificity. The "hook effect," where efficacy decreases at higher concentrations, is a common phenomenon to consider. The optimal linker length is target-dependent and often requires empirical validation.
| PEG Linker Length | Target | Cell Line | DC50 (nM) | Dmax (%) | General Observation |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 (e.g., PEG1) | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency for some targets. |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
| 5 | BRD4 | H661 | < 0.5 | > 90 | A longer PEG chain can be beneficial for potent degradation. |
Note: The data presented is a synthesis of findings from multiple research articles and illustrates the non-linear relationship between linker length and efficacy.
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and standardized experimental protocols.
Global Proteomics Workflow for Specificity Analysis
This protocol outlines a typical workflow for identifying on- and off-target effects of a PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment : Culture a suitable cell line to ~70-80% confluency. Treat cells with the this compound-based PROTAC at an optimal concentration. Include a vehicle control (e.g., DMSO).
-
Protein Extraction and Digestion : Lyse the cells, and reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling : Label the peptide samples from the PROTAC-treated and control groups with isobaric tags (e.g., TMT or iTRAQ).
-
Peptide Fractionation : Combine and fractionate the labeled peptides to reduce sample complexity.
-
LC-MS/MS Analysis : Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Process the raw data to identify and quantify proteins. Perform statistical analysis to determine significantly regulated proteins.
Orthogonal Validation: Western Blot Protocol
Western blotting is a crucial method for validating the degradation of the target protein and potential off-targets identified by proteomics.
-
Cell Treatment and Lysis : Treat cells with a serial dilution of the PROTAC for a specified time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer : Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation (DC50 and Dmax).
Comparison with Alternative Validation Methods
While global proteomics offers a comprehensive view, other methods are essential for orthogonal validation.
| Method | Description | Advantages | Disadvantages |
| Quantitative Proteomics (e.g., TMT, SILAC) | Unbiased, proteome-wide quantification of protein abundance changes. | Comprehensive, identifies on- and off-targets, high-throughput. | Requires specialized equipment and expertise, data analysis can be complex. |
| Western Blot | Antibody-based detection of specific proteins. | Widely available, relatively inexpensive, good for validating specific hits. | Low-throughput, dependent on antibody quality and specificity. |
| Targeted Mass Spectrometry (e.g., PRM, SRM) | Highly sensitive and specific quantification of pre-selected proteins/peptides. | High precision and accuracy, can quantify low-abundance proteins. | Not suitable for unbiased discovery, requires prior knowledge of targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Confirms target engagement in a cellular context. | Does not directly measure protein degradation. |
Conclusion
The specificity of this compound-based PROTACs is a critical parameter that necessitates rigorous evaluation. Proteomic analysis is an indispensable tool for a comprehensive assessment of on-target degradation and the identification of potential off-target liabilities, including the known neo-substrates of thalidomide. While the short PEG1 linker may influence the efficacy for certain targets, its impact must be empirically determined for each specific PROTAC construct. By combining unbiased, proteome-wide analyses with targeted validation methods, researchers can develop a clear understanding of their PROTAC's specificity profile, paving the way for the rational design of next-generation protein degraders with an improved therapeutic window.
Benchmarking new thalidomide analogs against Thalidomide 4'-ether-PEG1-azide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of new thalidomide (B1683933) analogs against the foundational molecule, with a special focus on the utility of functionalized ligands like Thalidomide 4'-ether-PEG1-azide in the development of Proteolysis Targeting Chimeras (PROTACs).
Thalidomide and its analogs have garnered significant attention for their potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties. Their primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. This interaction modulates the substrate specificity of the E3 ligase, leading to the targeted degradation of specific proteins, a mechanism that has been harnessed in the development of novel therapeutics, including PROTACs.
This compound is a functionalized derivative of thalidomide designed as a building block for the synthesis of PROTACs. It incorporates the CRBN-binding moiety of thalidomide, a PEG linker, and a terminal azide (B81097) group for conjugation to a target protein ligand via click chemistry. While direct comparative performance data for this compound as a standalone agent is not the focus of its application, this guide will provide a framework for benchmarking new thalidomide-based PROTACs against established and novel thalidomide analogs.
Quantitative Performance of Thalidomide Analogs
The following tables summarize key performance indicators for various thalidomide analogs, providing a baseline for the evaluation of new compounds.
Table 1: CRBN Binding Affinity of Thalidomide Analogs
| Compound | Assay Method | Binding Affinity (IC50/Kd) |
| Thalidomide | TR-FRET | ~10 µM (IC50) |
| Lenalidomide (B1683929) | TR-FRET | ~1 µM (IC50) |
| Pomalidomide | TR-FRET | ~0.1 µM (IC50) |
| CC-122 (Avadomide) | Biochemical Assay | High Affinity |
| CC-220 (Iberdomide) | Biochemical Assay | Higher affinity than lenalidomide and pomalidomide[1] |
| Novel Benzamide Derivatives | MicroScale Thermophoresis (MST) | 63 ± 16 μM (IC50 for compound 8d)[2] |
Table 2: Protein Degradation Efficacy of Thalidomide-Based PROTACs (Representative Data)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 (BETd) | BRD4 | RS4;11 | 1 | >95 |
| Palbociclib-Pomalidomide | CDK4/6 | MOLM-14 | 5 | ~90 |
| BRD4-targeting PROTAC | BRD4 | 22Rv1 | 0.8 | >90 |
Table 3: Cellular Cytotoxicity of Thalidomide Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Thalidomide | MM.1S | Multiple Myeloma | >100 |
| Lenalidomide | MM.1S | Multiple Myeloma | ~10 |
| Pomalidomide | MM.1S | Multiple Myeloma | ~1 |
| Novel Analog 24b | HepG-2 | Hepatocellular Carcinoma | 2.51 µg/mL |
| Novel Analog 24b | PC3 | Prostate Cancer | 5.80 µg/mL |
| Novel Analog 24b | MCF-7 | Breast Cancer | 4.11 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of new thalidomide analogs and their derived PROTACs.
Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay quantifies the affinity of a test compound to CRBN.
Principle: The assay measures the displacement of a fluorescently labeled thalidomide tracer from a GST-tagged CRBN protein. A Europium (Eu)-labeled anti-GST antibody serves as the donor fluorophore, and the red-shifted fluorescent thalidomide analog acts as the acceptor. Binding of the tracer to CRBN brings the donor and acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[3]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the diluted test compound.
-
Add GST-CRBN protein solution to each well and incubate.
-
Add a pre-mixed solution of Anti-GST-Europium and the fluorescent thalidomide tracer.
-
Incubate the plate, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at the appropriate wavelengths for the donor and acceptor.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Protein Degradation Assay (Western Blotting for DC50 and Dmax Determination)
This assay quantifies the dose-dependent degradation of a target protein induced by a PROTAC.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
Cellular Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key pathways and experimental processes.
Caption: Mechanism of action of thalidomide analogs.
Caption: Experimental workflow for benchmarking new thalidomide analogs.
References
Safety Operating Guide
Proper Disposal of Thalidomide 4'-ether-PEG1-azide: A Comprehensive Guide for Laboratory Personnel
Authoritative, procedural guidance for the safe handling and disposal of Thalidomide (B1683933) 4'-ether-PEG1-azide, ensuring the safety of laboratory professionals and compliance with regulatory standards.
This document provides essential safety and logistical information for the proper disposal of Thalidomide 4'-ether-PEG1-azide, a functionalized cereblon ligand used in Proteolysis Targeting Chimera (PROTAC®) research. Due to the compound's trifunctional nature—containing a thalidomide derivative, a polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group—stringent disposal protocols are necessary to mitigate risks associated with reproductive toxicity and the explosive potential of azide compounds.
Core Safety Considerations
Thalidomide is a known human teratogen, and as such, all materials contaminated with this compound must be handled as hazardous waste.[1] The primary acute hazard of this compound, however, stems from its organic azide functional group. Organic azides can be shock-sensitive and may decompose explosively, especially in the presence of heat, light, or pressure.[2] A critical safety concern is the potential for azides to react with metals, particularly heavy metals like lead and copper often found in plumbing, to form highly explosive and shock-sensitive metal azides.[2][3] Furthermore, acidification of azides can produce hydrazoic acid, a substance that is both highly toxic and explosive.[2][4]
The PEG linker component of the molecule is generally considered to be of low toxicity and biodegradable.[5] However, its presence does not diminish the hazards associated with the thalidomide and azide moieties.
Quantitative Safety Parameters for Organic Azides
| Parameter | Guideline | Relevance to this compound (C17H17N5O6) |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms.[2] | The C/N ratio is 17/5 = 3.4, which suggests a relatively stable compound under normal handling conditions.[2] |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide).[2] | With 17 carbons and one azide group, this rule is satisfied, indicating a degree of dilution that renders the compound relatively safe.[2] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol for Quenching Azide in Liquid Waste
This protocol details the chemical inactivation of the azide functional group in liquid waste containing this compound. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6][7]
Materials:
-
Liquid waste containing this compound
-
Three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet vented to the fume hood exhaust[8]
-
Sodium nitrite (B80452) (NaNO₂) solution (20% w/v in water)
-
Sulfuric acid (H₂SO₄) solution (20% v/v in water)
-
Starch-iodide paper
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Designated hazardous waste container
Procedure:
-
Dilution: Ensure the concentration of the azide in the aqueous waste solution does not exceed 5%.[6][8] If necessary, dilute with water in the three-necked flask.
-
Addition of Sodium Nitrite: With continuous stirring, add a 20% aqueous solution of sodium nitrite. A 40% excess of sodium nitrite per gram of azide is recommended (approximately 1.5 g of sodium nitrite per gram of azide).[8][9]
-
Acidification: Slowly add the 20% sulfuric acid solution dropwise from the addition funnel until the reaction mixture is acidic, as confirmed by pH paper.[8][9] Crucially, the acid must be added after the nitrite to prevent the formation of highly toxic and volatile hydrazoic acid (HN₃). [6]
-
Reaction Monitoring: Continue stirring and observe for the cessation of gas evolution (nitrogen and nitric oxide).[8]
-
Verification of Complete Quenching: Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.[8]
-
Neutralization: Once quenching is confirmed, neutralize the acidic solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.[6]
-
Collection: Transfer the neutralized, quenched solution to a designated hazardous waste container. Clearly label the container with its contents.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed hazardous waste management company, in accordance with institutional and local regulations.[1][10]
Handling of Solid Waste and Spill Management
All solid waste contaminated with this compound, including gloves, vials, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1] Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[10]
In the event of a spill, avoid raising dust if the material is solid.[11] Gently cover the spill with a damp cloth or absorbent material.[11] The area should be decontaminated twice, and all cleaning materials must be disposed of as hazardous waste.[11] For any significant spill, evacuate the area and contact your institution's EHS office.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. packageinserts.bms.com [packageinserts.bms.com]
Essential Safety and Logistical Information for Handling Thalidomide 4'-ether-PEG1-azide
Disclaimer: This document provides essential safety and logistical guidance for handling Thalidomide (B1683933) 4'-ether-PEG1-azide. This information is based on the hazardous properties of its components—a thalidomide analog and an azide (B81097) functional group—and general best practices for handling potent pharmaceutical compounds. Since a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, a thorough risk assessment must be conducted by the user before beginning any work.
Thalidomide 4'-ether-PEG1-azide is a functionalized cereblon ligand used in Proteolysis Targeting Chimera (PROTAC) research. Its handling requires stringent safety measures due to the reproductive toxicity of the thalidomide core and the acute toxicity and explosive potential of the azide group.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The primary focus should be on containment and minimizing any direct contact with the compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all operations involving the solid compound or potential aerosol generation (e.g., weighing, transferring powder). Hoods or full-facepieces offer high protection factors.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters as a minimum requirement if a PAPR is not available. A proper fit test is mandatory.[1] | |
| Hand Protection | Double Gloving | Always wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals during a procedure.[1] |
| Body Protection | Disposable Coveralls | Impermeable coveralls (e.g., Tyvek) are required to protect against chemical splashes and dust.[1] |
| Dedicated Lab Coat | A dedicated lab coat should be worn over personal clothing and under disposable coveralls. It should be professionally laundered or disposed of as hazardous waste. | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes to protect against dust and splashes.[1] |
| Face Shield | A face shield should be worn over safety goggles for added protection, especially during procedures with a higher risk of splashing.[1] | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1] |
Operational Plan: A Step-by-Step Guide
A systematic approach is crucial for safely handling potent and hazardous compounds. All handling of solid this compound should occur within a certified chemical fume hood, a glove box, or another form of containment.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area with restricted access.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Containers: Prepare clearly labeled, sealed, and non-metallic waste containers for all anticipated waste streams (solid, liquid, sharps).[3]
-
Spill Kit: A spill kit appropriate for potent chemical powders must be readily accessible.
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[1]
Weighing and Aliquoting
-
Containment: Whenever possible, use a containment ventilated enclosure or glove box for weighing and transferring the solid compound. This minimizes the risk of generating and inhaling dust.
-
Minimize Dust Generation: Use gentle scooping motions with non-metallic spatulas (e.g., plastic or glass) to avoid creating dust.[4] Do not use metal spatulas , as they can react with the azide to form shock-sensitive and explosive metal azides.[4]
-
Static Control: Use an anti-static weigh boat or an ionizer to prevent static electricity from causing the powder to disperse.
-
Covering: Keep containers covered as much as possible during the process.[1]
Solution Preparation and Handling
-
Solvent Addition: Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Closed Systems: Utilize closed systems for transferring solutions whenever feasible.
-
Incompatible Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[4]
Post-Handling Decontamination
-
Surface Cleaning: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE carefully in the designated doffing area to avoid self-contamination. Dispose of all single-use PPE in the appropriate hazardous waste container.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Waste containing this compound is considered both potent pharmaceutical waste and hazardous chemical waste due to the azide group.
Waste Segregation and Collection
-
Dedicated Waste Streams: All waste materials (gloves, coveralls, weigh boats, pipette tips, etc.) contaminated with the compound must be collected in a dedicated, clearly labeled hazardous waste container.[4][5]
-
Container Material: Use non-metallic containers (e.g., polypropylene (B1209903) or polyethylene) for all azide-containing waste to prevent the formation of explosive metal azides.[3]
-
Aqueous Waste: Collect aqueous waste containing the azide in a separate, labeled, non-metallic container. Do not pour azide solutions down the drain. [6] Reaction with metal pipes (B44673) (e.g., lead or copper) can form highly explosive salts.[3][7]
-
pH Considerations: Do not mix azide-containing waste with acidic waste. This combination can generate highly toxic and explosive hydrazoic acid gas.[4]
Waste Treatment and Disposal
-
Institutional Guidelines: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Follow their specific procedures for potent and azide-containing chemical waste.
-
Deactivation: For dilute aqueous solutions, your institution's EHS department may have specific protocols for neutralizing the azide moiety before final disposal. This should only be performed by trained personnel following a validated standard operating procedure.[6]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards (e.g., "Hazardous Waste: this compound - Potent Compound, Acutely Toxic, Explosion Risk with Metal/Acid").
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
